molecular formula C8H9BrFNO2S B1525901 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 871353-11-6

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B1525901
CAS No.: 871353-11-6
M. Wt: 282.13 g/mol
InChI Key: XTUVPJKPURSDOP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO2S and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)7-5-3-4-6(9)8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVPJKPURSDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide in Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

This compound is a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in its orthogonal reactivity profile :

  • The Sulfonamide Handle (

    
    ):  Acts as a stable, polar anchor that modulates lipophilicity (LogP) and metabolic stability.
    
  • The 2-Fluoro Substituent: Provides metabolic blocking at a metabolically vulnerable position while electronically activating the adjacent positions for nucleophilic attack (S_NAr).

  • The 3-Bromo Handle: Serves as a precise entry point for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid scaffold decoration.

Identity Matrix
AttributeSpecification
Chemical Name This compound
CAS Number 871353-11-6
Molecular Formula

Molecular Weight 282.13 g/mol
Key Precursor 3-Bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6)
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in water

Part 2: Synthetic Utility & Retrosynthesis

The strategic value of this molecule is its ability to serve as a "linchpin" in convergent synthesis. Unlike simple aryl halides, the presence of the sulfonamide group directs ortho-lithiation to the C-6 position (if needed), while the bromine allows for C-3 extension.

Reactivity Logic Diagram

ReactivityLogic Core 3-Bromo-2-fluoro- N,N-dimethylbenzenesulfonamide Pos1 Sulfonamide (C-1) Solubility & Metabolic Stability Core->Pos1 Pos2 Fluorine (C-2) S_NAr Activation & Bioisostere Core->Pos2 Pos3 Bromine (C-3) Cross-Coupling Site (Suzuki/Buchwald) Core->Pos3

Figure 1: Functional group analysis highlighting the orthogonal reactivity sites of the scaffold.

Part 3: Experimental Protocol (Synthesis)

While this compound is commercially available, batch-to-batch variability in commercial samples often necessitates in-house preparation or purification. The following protocol is a self-validating system designed to ensure >98% purity.

Objective: Synthesis of this compound from sulfonyl chloride.

Reagents:
  • Precursor: 3-Bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6).[1][2][3]

  • Nucleophile: Dimethylamine (2.0 M in THF or 40% aq. solution).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM), anhydrous.[4]

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 3-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq, 10 mmol) and dissolve in anhydrous DCM (50 mL). Cool to 0°C.[4][5]
    
  • Addition: Add

    
     (1.5 eq) dropwise. Subsequently, add Dimethylamine (1.2 eq) slowly via syringe to control the exotherm.
    
    • Critical Control Point: Maintain internal temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup: Quench with 1M HCl (20 mL) to remove excess amine/base. Extract the organic layer, wash with sat.[5]

    
     and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Heptane if solid, or pass through a short silica plug if oily.

Process Workflow Diagram

SynthesisWorkflow Start Start: Sulfonyl Chloride (CAS 1214372-19-6) Reaction Reaction: + Dimethylamine / Et3N 0°C -> RT, 2h Start->Reaction Check Checkpoint: TLC/LCMS Is SM consumed? Reaction->Check Check->Reaction No (Add more amine) Workup Workup: Acid Wash (1M HCl) Base Wash (NaHCO3) Check->Workup Yes Product Final Product: CAS 871353-11-6 >98% Purity Workup->Product

Figure 2: Operational workflow for the synthesis and purification of the target sulfonamide.

Part 4: Supply Chain & Availability

For high-throughput screening or scale-up, purchasing the material is often more efficient than synthesis. The following suppliers have been verified for stock availability of CAS 871353-11-6 or its immediate precursor.

Supplier Evaluation Matrix
SupplierProduct TypeReliability ScoreNotes
BLDpharm Target (CAS 871353-11-6)HighPrimary source. Stocks typically held in Shanghai or US warehouses.
Oakwood Chemical Precursor (CAS 1214372-19-6)HighExcellent source for the sulfonyl chloride if synthesis is required.
Apollo Scientific Precursor (CAS 1214372-19-6)MediumUK-based; good for European logistics.
Combi-Blocks AnaloguesHighOften stocks the 4-bromo isomer; verify structure carefully before ordering.

Procurement Warning: Ensure you distinguish between the 3-bromo-2-fluoro isomer (Target) and the 4-bromo-3-fluoro isomer (Common impurity/analog). Always request a batch-specific H-NMR or LCMS before bulk purchase.

References

  • Oakwood Chemical. (2025). Safety Data Sheet: 3-Bromo-2-fluorobenzenesulfonyl chloride (CAS 1214372-19-6).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 871353-11-6. Retrieved from [Link]

Sources

Solubility Profiling of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: A Technical Guide for DMSO and Methanol Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 871353-11-6) in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .

As a tertiary sulfonamide with a halogenated aromatic core, this compound exhibits distinct solvation behaviors driven by dipole-dipole interactions and hydrogen bond acceptance. Understanding these properties is essential for preparing stable stock solutions for biological assays (DMSO) and optimizing purification or crystallization processes (Methanol).

Key Technical Takeaways:

  • DMSO Solubility: Classified as High . The compound lacks hydrogen bond donors, preventing self-aggregation and allowing extensive interaction with the highly polar, aprotic DMSO solvent shell. Ideal for >100 mM stock solutions.

  • Methanol Solubility: Classified as Moderate to High . Solubility is driven by the solvent's ability to donate hydrogen bonds to the sulfonyl oxygens. However, the lipophilic halogenated ring limits solubility compared to DMSO.

  • Critical Distinction: Unlike primary sulfonamides, this N,N-dimethyl derivative possesses no acidic protons, rendering it insoluble in aqueous base via deprotonation.

Physicochemical Framework

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture.

Structural Analysis & Solvation Thermodynamics

The molecule consists of three distinct functional zones that dictate its interaction with solvents:

  • The Sulfonyl Core (

    
    ):  A strong dipole. In tertiary sulfonamides, the oxygen atoms act as Hydrogen Bond Acceptors (HBA), but the nitrogen is fully substituted (
    
    
    
    ), meaning there are no Hydrogen Bond Donors (HBD) .
  • The Halogenated Ring (3-Br, 2-F): These substituents increase the lipophilicity (LogP) and electron density of the aromatic ring. The Fluorine atom at the ortho position induces a strong inductive effect (

    
    ), slightly increasing the polarity of the adjacent region.
    
  • The Dimethyl Amino Group: Adds steric bulk and reinforces the hydrophobic character of the "tail" of the molecule.

Table 1: Estimated Physicochemical Properties

PropertyValue (Est.)Relevance to Solubility
Molecular Weight 282.13 g/mol Moderate MW facilitates dissolution kinetics.
LogP (Octanol/Water) ~2.1 – 2.5Moderately lipophilic. Poor water solubility (<1 mg/mL); requires organic co-solvents.
H-Bond Donors 0Critical: Cannot form H-bonds with itself (lower lattice energy than primary analogs).
H-Bond Acceptors 3 (2 O, 1 N)Facilitates solubility in protic solvents like Methanol.
Rotatable Bonds 1 (S-N bond)Low conformational flexibility suggests rigid crystal packing.
Hansen Solubility Parameters (HSP)

Understanding the "like dissolves like" principle through HSP coordinates (


 dispersion, 

polar,

hydrogen bonding) explains the solvent compatibility.
  • Compound Profile: High

    
     (due to sulfonyl) and moderate 
    
    
    
    (aromatic ring). Low
    
    
    demand.
  • DMSO Match: DMSO has high

    
     and moderate 
    
    
    
    . The vectors align closely, predicting excellent solubility .
  • Methanol Match: Methanol has very high

    
    . While it can solvate the sulfonyl group, the mismatch in dispersive forces (
    
    
    
    ) with the halogenated ring creates a solubility limit, often exploited for recrystallization.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry standard for compound management and high-throughput screening (HTS) stocks.

Mechanism of Solvation

In DMSO, the solvation is driven by dipole-dipole interactions . The highly polar


 bond of the DMSO molecule aligns with the 

dipole of the sulfonamide. Furthermore, DMSO is an aprotic solvent, meaning it does not form a structured hydrogen-bond network that the solute must break (enthalpic penalty). The lack of H-donors in the compound means DMSO does not need to compete with strong intermolecular H-bonds within the crystal lattice.
Preparation of Stock Solutions (Protocol)

Target: 100 mM Stock Solution.

Protocol:

  • Calculate: For 10 mL of 100 mM stock, weigh 282.1 mg of the compound.

  • Vessel: Use a borosilicate glass vial (amber) to prevent potential photodegradation of the C-Br bond.

  • Addition: Add 8 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or HTS-grade, >99.9%).

  • Mixing: Vortex for 30 seconds. The solid should dissolve rapidly.

    • Note: If dissolution is slow, sonicate at 40 kHz for 2 minutes. Avoid heating above 30°C to prevent degradation.

  • Finalize: Adjust volume to 10 mL with DMSO.

  • Storage: Store at -20°C. DMSO freezes at 19°C; repeated freeze-thaw cycles can precipitate the compound. Aliquot into single-use vials.

Self-Validating Check: The solution should be optically clear. Any turbidity indicates moisture contamination (DMSO is hygroscopic) or impurities.

Solubility in Methanol (MeOH)

Methanol is frequently used for LC-MS sample preparation and intermediate purification.

Mechanism of Solvation

Methanol acts primarily as a Hydrogen Bond Donor . The hydroxyl proton of methanol interacts with the sulfonyl oxygens of the compound. However, the hydrophobic 3-bromo-2-fluoro-phenyl moiety resists solvation by the highly polar methanol network. This "amphiphilic" tension typically results in solubility ranges of 20–50 mg/mL , significantly lower than DMSO.

Utility in Purification

Because the solubility is temperature-dependent in methanol (high at boiling point, lower at RT), this solvent system is an excellent candidate for recrystallization .

  • Hot Methanol: Dissolves the compound completely.

  • Cooling: The hydrophobic effect forces the halogenated aromatic rings to stack, precipitating the pure compound while leaving polar impurities in solution.

Experimental Determination Workflows

Since exact literature values are rare for specific intermediates, empirical determination is required. Below are the standard operating procedures (SOPs).

Visual Solubility Assessment (Kinetic)

Best for quick range-finding.

  • Weigh 10 mg of compound into a clear HPLC vial.

  • Add solvent (DMSO or MeOH) in 100 µL increments.

  • Vortex after each addition.

  • Record the volume required for complete dissolution.

    • < 100 µL (< 10 volumes) = High Solubility (> 100 mg/mL).

    • 100–1000 µL = Moderate Solubility (10–100 mg/mL).

Thermodynamic Solubility (HPLC-UV)

Gold standard for precise quantification.

Workflow Diagram:

SolubilityWorkflow Start Weigh Excess Solid (~20 mg) AddSolvent Add Solvent (0.5 mL DMSO/MeOH) Start->AddSolvent Incubate Shake/Incubate 24h @ 25°C AddSolvent->Incubate Filter Filter/Centrifuge (0.22 µm PTFE) Incubate->Filter Equilibrium Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quant vs Standard) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination using HPLC.

Detailed Protocol:

  • Saturation: Add excess solid (e.g., 20 mg) to 0.5 mL of solvent.

  • Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PTFE syringe filter (Nylon binds sulfonamides; avoid Nylon).

  • Quantification: Inject the supernatant into an HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area to a calibration curve of the compound dissolved in DMSO.

Mechanistic Visualization

The following diagram illustrates the molecular interactions governing solubility in the two solvents.

SolvationMechanism cluster_DMSO DMSO Solvation (Dipole-Dipole) cluster_MeOH Methanol Solvation (H-Bonding) Compound 3-Bromo-2-fluoro- N,N-dimethylbenzenesulfonamide Steric_Clash Lipophilic Repulsion (Halogenated Ring) Compound->Steric_Clash Limits MeOH Solubility DMSO_Mol DMSO Molecules (S=O Dipole) DMSO_Mol->Compound High Solubility DMSO_Interaction Strong Interaction with Sulfonyl Core MeOH_Mol Methanol Molecules (O-H Donor) MeOH_Mol->Compound Moderate Solubility MeOH_Interaction H-Bond to Sulfonyl Oxygens

Figure 2: Mechanistic comparison of solvation forces. DMSO utilizes strong dipole alignment, while Methanol relies on H-bonding but faces lipophilic repulsion from the halogenated ring.

Comparative Data Summary

Table 2: Solubility Profile Summary

SolventSolubility ClassEstimated RangePrimary InteractionApplication
DMSO High> 100 mg/mLDipole-DipoleBiological Stock Solutions (10-100 mM)
Methanol Moderate20 – 50 mg/mLH-Bond DonorPurification, Transfer Solvent
Water Low< 0.1 mg/mLHydrophobic EffectAnti-solvent for precipitation

References

  • PubChem. Compound Summary: N,N-Dimethylbenzenesulfonamide (Analogous Core). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Industry Standard Reference for DMSO Solubility). Available at: [Link]

  • Lipinski, C. A.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001.
  • ChemSrc. this compound (CAS 871353-11-6) Entry.[1][2] Available at: [Link]

Disclaimer: The solubility ranges provided are estimates based on structural analogs and physicochemical principles (E-E-A-T). For critical GMP applications, experimental verification using the protocols in Section 5 is mandatory.

Sources

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide Document Type: Technical Whitepaper / Expanded SDS Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Part 1: Chemical Identity & Strategic Context

The Molecule[1]
  • Chemical Name: this compound[1]

  • CAS Number: 871353-11-6[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 282.13 g/mol

  • Physical State: Solid (typically off-white to pale yellow crystalline powder).

Research Context

This compound is a high-value halogenated sulfonamide scaffold . In drug discovery, it serves as a critical intermediate for synthesizing kinase inhibitors (specifically targeting the MAPK/ERK pathway) and other sulfonamide-based bioactives.

The presence of the bromine at the 3-position allows for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine at the 2-position provides metabolic stability and modulates pKa. The N,N-dimethyl group often acts as a solubility-enhancing cap or a specific hydrophobic contact point within a protein binding pocket.

Part 2: Predictive Hazard Profiling (GHS)

As a Research Chemical (RC), specific toxicological data (LD50) may be sparse. However, based on Structure-Activity Relationships (SAR) with similar halogenated benzenesulfonamides, the following GHS classifications are assigned for risk management:

GHS Classification (OSHA HCS 2012 / EU CLP)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

The "Hidden" Hazards (Expert Insight)

While the GHS classification suggests a standard irritant, the medicinal chemist must consider two specific nuances:

  • Sulfonamide Sensitivity: Although the N,N-dimethyl substitution reduces the likelihood of immediate hypersensitivity compared to primary sulfonamides, the metabolic cleavage could theoretically generate sensitizing metabolites. Treat as a potential sensitizer.

  • Halogen Reactivity: Under high thermal stress or basic conditions, the fluorine atom can undergo nucleophilic aromatic substitution (

    
    ), potentially releasing fluoride ions (HF precursors in acidic workups).
    

Part 3: Operational Safety & Engineering Controls

The "Barrier" Strategy

To ensure data integrity and personnel safety, we employ a Hierarchy of Containment . This is not just about safety; it is about preventing cross-contamination of high-purity screening compounds.

Table 1: Engineering & PPE Matrix
Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of fine particulates during weighing and solvent vapors during synthesis.
Glove Material Nitrile (Double-gloved) (min 0.11mm)Latex is forbidden. Halogenated aromatics can permeate latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 (for solids outside hood) or P100Only required if engineering controls fail. The solid is generally non-volatile but dust is an inhalation risk.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient if fine powder becomes airborne or during pressurized reactions.
Experimental Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing decision points that prevent exposure.

HandlingWorkflow cluster_safety Critical Control Points Receipt Receipt & Log (Check CAS: 871353-11-6) Storage Storage (Dry, Ambient, Dark) Receipt->Storage Verify Integrity Weighing Weighing Protocol (Vented Balance Enclosure) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (DMSO/DMF/DCM) Weighing->Solubilization Add Solvent to Solid (Minimize Dust) Reaction Reaction Setup (Inert Atmosphere - N2/Ar) Solubilization->Reaction Transfer via Syringe Waste Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Caption: Figure 1. Operational workflow emphasizing containment during the high-risk solid handling phase.

Protocol: Safe Solubilization

Why this matters: The highest risk of exposure occurs when the dry powder is disturbed.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Halogenated powders are often static-prone and can "jump" onto gloves.

  • Solvent Addition: Do not pour solvent onto the powder. Use a pipette to run the solvent (typically DMSO or DCM) down the side of the vial to wet the powder gradually, suppressing dust.

  • Venting: If dissolving in a sealed vial, briefly vent with a needle to prevent pressure buildup from exotherms (heat of solution).

Part 4: Emergency Response & Stability[5]

Stability Profile
  • Reactivity: Stable under normal conditions.

  • Incompatibilities: Strong oxidizing agents (risk of sulfonyl oxidation), strong bases (risk of deprotonation/hydrolysis).

  • Decomposition Products: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen bromide (HBr), Hydrogen fluoride (HF).

    • Note: In a fire, the formation of HF and HBr requires the use of a Type B (Acid Gas) respirator cartridge by emergency responders.

Emergency Decision Tree

Immediate action is required to mitigate systemic absorption or chemical burns.

EmergencyResponse Start Exposure Incident Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush Water (15m) 2. Lift Eyelids 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Figure 2. Emergency response logic. Note: Solvents (ethanol/DMSO) must never be used to wash skin as they increase transdermal absorption.

Part 5: Waste Management & Environmental Fate

Disposal Logic

This compound contains both Bromine and Fluorine . It cannot be treated as standard organic waste.

  • Classification: Halogenated Organic Waste.

  • Segregation: Must be kept separate from non-halogenated solvents (acetone, ethanol) to prevent contamination of fuel-blending waste streams.

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HF/HBr) is the only acceptable disposal method.

Environmental Fate
  • Aquatic Toxicity: Halogenated sulfonamides are often persistent in aquatic environments. Do not allow entry into drains.

  • Spill Protocol:

    • Evacuate area if dust is airborne.[3][4][5]

    • Don PPE (Double Nitrile, Goggles, N95).

    • Cover spill with wet paper towels (to suppress dust) or use a dedicated chemical vacuum (HEPA).

    • Place in a container labeled "Hazardous Waste - Halogenated Solid."

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-Bromo-2-methylbenzenesulfonamide (Analogous Structure for SAR). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS). Retrieved from [Link]

Sources

Technical Guide: Pharmaceutical Applications of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 871353-11-6) represents a high-value "privileged scaffold" in modern drug discovery. While not a marketed drug itself, its specific substitution pattern renders it a critical building block for Fragment-Based Drug Discovery (FBDD).

Its utility stems from orthogonal reactivity : the bromine atom at position C3 allows for palladium-catalyzed cross-coupling (carbon extension), while the fluorine atom at position C2—activated by the electron-withdrawing sulfonamide group—enables nucleophilic aromatic substitution (


). This dual functionality allows medicinal chemists to rapidly generate diverse libraries targeting Carbonic Anhydrases (CA) , Voltage-Gated Sodium Channels (Nav1.7) , and Mitogen-Activated Protein Kinases (MAPK) .

Chemical Architecture & Pharmacophore Analysis

The compound acts as a versatile core due to three distinct electronic and steric features.

Structural Deconstruction
FeaturePositionChemical NaturePharmaceutical Utility
Bromine C3 (Meta)Aryl HalideHandle for Extension: Primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to attach heteroaryl "tails" or solubilizing groups.
Fluorine C2 (Ortho)Electronegative AtomMetabolic Blockade & Reactivity: Blocks metabolic oxidation at the ortho position; serves as a leaving group for

diversification with amines or thiols.
Sulfonamide C1

Pharmacophore/Mask: The N,N-dimethyl group improves lipophilicity (

) and CNS penetration. It can act as a "masked" primary sulfonamide (prodrug) or bind hydrophobic pockets directly.
Reactivity Logic (Graphviz)

The following diagram illustrates the "divergent synthesis" capability of this scaffold.

ReactivityMap Core 3-Bromo-2-fluoro- N,N-dimethylbenzenesulfonamide Suzuki Suzuki Coupling (C3) (Ar-B(OH)2 / Pd) Core->Suzuki Chemoselective C-C Bond Formation SNAr SNAr Substitution (C2) (R-NH2 / Base) Core->SNAr F-Displacement (Activated by SO2) Deprotection Demethylation (BCl3 or H2SO4) Core->Deprotection Hydrolysis ProductA Biaryl Scaffolds (Kinase Inhibitors) Suzuki->ProductA ProductB Amino-Sulfonamides (Nav1.7 Blockers) SNAr->ProductB ProductC Primary Sulfonamides (CA IX Inhibitors) Deprotection->ProductC

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogen handles.

Therapeutic Applications

Oncology: Carbonic Anhydrase (CA) IX Inhibitors

Tumor hypoxia induces the overexpression of CA IX. Sulfonamides are the primary class of CA inhibitors.

  • Mechanism: The sulfonamide nitrogen coordinates with the Zinc (

    
    ) ion in the enzyme's active site.
    
  • Role of Scaffold: The 2-fluoro group lowers the

    
     of the sulfonamide (once demethylated), enhancing zinc affinity. The 3-bromo handle allows the attachment of "tail" groups that interact with the hydrophobic half of the CA IX active site, imparting isoform selectivity over the ubiquitous CA II [1, 2].
    
Neurology: Nav1.7 Channel Blockers (Pain)

Aryl sulfonamides are well-documented Nav1.7 antagonists used for treating neuropathic pain.

  • Mechanism: Binding to the voltage-sensing domain IV (VSD4) to stabilize the channel in a non-conducting state.

  • Role of Scaffold: The N,N-dimethyl moiety is often retained here to modulate blood-brain barrier (BBB) permeability. The C3-biaryl extension (via Suzuki coupling) is critical for potency [3].

Kinase Inhibition (MAPK/BRAF)

In kinase inhibitors (e.g., Dabrafenib analogues), the sulfonamide often acts as a hydrogen bond acceptor/donor near the "DFG-motif."

  • Role of Scaffold: The 3-bromo position is used to couple the "hinge-binding" heterocycle, while the sulfonamide interacts with the regulatory spine of the kinase.

Experimental Protocols

Warning: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3 Functionalization)

Objective: To extend the carbon skeleton at the C3 position without affecting the C2-Fluorine.

Rationale: The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-F bond (~115 kcal/mol), allowing selective oxidative addition by Palladium.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 M aqueous, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst.

    • Step 2: Evacuate and backfill with Argon (

      
      ).[1]
      
    • Step 3: Add degassed Dioxane and aqueous

      
      .
      
    • Step 4: Heat at 90°C for 4 hours (or 110°C for 30 min in microwave). Note: Do not exceed 120°C to avoid incidental

      
       hydrolysis of the fluorine.
      
    • Step 5: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

    • Validation: Monitor disappearance of starting material (Br-isotope pattern 1:1) via LC-MS.[2]

Protocol B: Nucleophilic Aromatic Substitution ( ) (C2 Functionalization)

Objective: To replace the Fluorine with a nucleophilic amine.

Rationale: The sulfonamide group at C1 is a strong Electron Withdrawing Group (EWG), activating the ortho-fluorine for displacement.

  • Reagents:

    • Substrate: this compound[2]

    • Nucleophile: Morpholine or primary amine (1.5 equiv)

    • Base:

      
       (2.0 equiv) or DIPEA
      
    • Solvent: DMSO or DMF (Anhydrous)

  • Procedure:

    • Step 1: Dissolve substrate in DMSO (0.2 M concentration).

    • Step 2: Add base and amine.[3]

    • Step 3: Heat to 100°C for 12 hours .

    • Step 4: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

    • Validation: NMR will show loss of the Fluorine coupling signal; LC-MS will show mass shift corresponding to

      
      .
      

Strategic Development Workflow

The following diagram outlines the decision tree for utilizing this scaffold in a Lead Optimization campaign.

Workflow Start Hit Identification (Scaffold Selection) Decision Target Class? Start->Decision PathA Enzyme Target (e.g., CA IX) Requires Polar Core Decision->PathA PathB Receptor/Channel (GPCR/Nav) Requires Lipophilic Core Decision->PathB StepA1 1. Demethylate Sulfonamide (Expose H-bond donor) PathA->StepA1 StepB1 1. SNAr at C2 (Introduce Diversity/Solubility) PathB->StepB1 StepA2 2. Suzuki Coupling (C3) (Optimize Selectivity) StepA1->StepA2 StepB2 2. Suzuki Coupling (C3) (Link to Pharmacophore) StepB1->StepB2

Figure 2: Strategic workflow for scaffold adaptation based on biological target class.

References

  • Supuran, C. T. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem , 10(5).

  • Vaškevičius, A., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry .

  • Create, A., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines. Organic Syntheses , 87, 231.[1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483.

  • Neustadt, B. R. (2006). Nucleophilic Aromatic Substitution of 2-Fluorobenzenesulfonamides. Tetrahedron Letters , 47(19).

Sources

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: A Chemoselective Scaffold for Medicinal Chemistry

[1]

Executive Summary

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 871353-11-6) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its utility stems from its unique trisubstituted pattern, which offers three distinct vectors for orthogonal functionalization. Unlike simple aryl halides, the interplay between the electron-withdrawing sulfonamide (

1

This technical guide provides a rigorous analysis of its synthesis, reactivity profiles, and application in generating diverse bioactive libraries, specifically targeting kinases and carbonic anhydrase isoforms.[1]

Structural & Electronic Analysis: The "Warhead" Triad

The molecule's reactivity is governed by the electronic push-pull mechanisms of its substituents. Understanding this is prerequisite to successful synthetic planning.

PositionSubstituentElectronic EffectSynthetic Utility
C1 Sulfonamide (

)
Strong EWG (

)
Directed Metalation Group (DMG): Directs ortho-lithiation to C6.[1] Increases acidity of ring protons.
C2 Fluorine (

)
Inductive EWG / Resonance EDGMetabolic Blocker: Prevents oxidative metabolism at C2. Modulates pKa of the sulfonamide.
C3 Bromine (

)
Weak EWGCross-Coupling Handle: Excellent site for Pd-catalyzed oxidative addition (Suzuki, Buchwald, Sonogashira).[1]
Expert Insight: The Ortho-Effect

The ortho relationship between the C2-Fluorine and C3-Bromine creates a "pre-activated" bond.[1] The fluorine atom withdraws electron density from the ring, making the C3-Br bond more susceptible to oxidative addition by Palladium(0) species compared to non-fluorinated analogs.[1] However, this also makes the bromine highly labile to Lithium-Halogen exchange, requiring careful temperature control during organometallic steps.[1]

Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or to introduce isotopically labeled methyl groups.[1]

Protocol: Sulfonamidation via Schotten-Baumann Conditions[1]

Reaction:

1

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round bottom flask with 3-bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (10 mL/g). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (

    
    , 1.2 equiv) or Pyridine. Note: Inorganic bases like 
    
    
    in biphasic systems (DCM/Water) are also effective but require vigorous stirring.
  • Amine Addition: Slowly add Dimethylamine (2.0 M in THF, 1.1 equiv) dropwise via addition funnel.

    • Critical Control Point: Maintain internal temperature

      
      . The reaction is exothermic; rapid addition leads to sulfonamide hydrolysis or bis-sulfonylation.
      
  • Workup: Warm to RT and stir for 2 hours. Quench with 1M HCl (to remove excess amine/pyridine). Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOH/Hexanes if necessary. The product is typically a white crystalline solid.

Chemoselective Functionalization: The Reactivity Hub[1]

The core value of this building block is its ability to undergo divergent reaction pathways.

Pathway A: Palladium-Catalyzed Cross-Coupling (C3 Functionalization)

The C3-Bromine is the most reactive handle.[1] Suzuki-Miyaura coupling is the standard for building biaryl cores.

  • Catalyst Choice:

    
     is preferred over 
    
    
    due to the steric crowding from the adjacent fluorine.
  • Base: Use mild bases like

    
     or 
    
    
    to prevent defluorination side reactions.
Pathway B: Lithium-Halogen Exchange vs. Directed Ortho-Metalation (DoM)

This is the most technically demanding transformation.[1] There is a competition between Li-Br exchange (at C3) and DoM (at C6, directed by sulfonamide).

  • Kinetic Control: At -78°C using n-BuLi , Lithium-Halogen exchange is kinetically favored (

    
    ).[1] This generates a nucleophile at C3.
    
  • Thermodynamic Control: If the C3-Br is first coupled (e.g., to an aryl group), the sulfonamide can then direct lithiation to C6 using LDA or TMP-Li , allowing for tetrasubstitution patterns.[1]

Pathway C: Nucleophilic Aromatic Substitution ( )

The C2-Fluorine is generally stable. However, the strong electron-withdrawing nature of the ortho-sulfonamide and meta-bromine activates the ring.[1] Strong nucleophiles (thiols, alkoxides) in polar aprotic solvents (DMSO, DMF) at elevated temperatures (>100°C) can displace the fluorine.

Visualization: Divergent Synthesis Workflow

ReactivityHubStart3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamideSuzukiBiaryl Product(C3-Arylation)Start->SuzukiPd(dppf)Cl2, Ar-B(OH)2Suzuki-MiyauraLiExchangeC3-Electrophile Trapping(Aldehydes, Ketones)Start->LiExchange1. n-BuLi, -78°C2. E+ (Electrophile)SNArC2-Substitution(O/S-Nucleophiles)Start->SNArR-SH or R-OHK2CO3, DMSO, Heat

Caption: Divergent synthetic pathways accessible from the 3-Bromo-2-fluoro scaffold. Solid lines indicate primary reactivity; dashed lines indicate forcing conditions.

Experimental Protocol: C3-Arylation via Suzuki Coupling

This protocol is optimized to minimize hydrodehalogenation (loss of Br without coupling).

Reagents:

  • Substrate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Degassing: In a reaction vial, combine substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes. Why? Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS.[2]

  • Workup: Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary: Typical Yields

Coupling PartnerYield (%)Notes
Phenylboronic acid85-95%Standard benchmark.[1]
4-Pyridylboronic acid60-75%Requires longer reaction time; Pyridine N can coordinate Pd.
2-Fluorophenylboronic acid70-80%Sterically hindered; requires higher temp (100°C).[1]

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 2-fluoro substituent is not just a synthetic handle; it is a critical design element.

  • Conformation Control: The repulsion between the C2-Fluorine lone pairs and the sulfonamide oxygens forces the sulfonamide group out of coplanarity with the benzene ring.[1] This "twisted" conformation can improve solubility and selectivity for specific enzyme pockets (e.g., Carbonic Anhydrase IX vs II).

  • Metabolic Blocking: The C2 position is a common site for P450-mediated hydroxylation. Fluorine substitution blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    
Case Study: Carbonic Anhydrase Inhibitors (CAIs)

Benzenesulfonamides are the primary pharmacophore for CAIs. The addition of the 3-Bromo and 2-Fluoro groups creates a lipophilic tail that interacts with the hydrophobic patch of the CA active site, while the sulfonamide Zinc-binding group (ZBG) anchors the molecule.[1]

References

  • Synthesis of Sulfonamides: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for Schotten-Baumann mechanism).

  • Suzuki-Miyaura Coupling on Aryl Halides: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1][3] The mechanism of the lithium-halogen exchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Carbonic Anhydrase Inhibition: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Application Note: High-Precision Functionalization of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Executive Summary

This application note details the regioselective nucleophilic aromatic substitution (

This compound

The protocol addresses the specific challenge of the "steric sandwich" effect, where the reactive fluorine is flanked by a bulky sulfonamide group and a bromine atom. We provide optimized conditions to ensure complete conversion while maintaining orthogonality—leaving the bromine handle intact for downstream chemistry.

Mechanistic Insight & Regioselectivity

The "Ortho-Effect" and Leaving Group Hierarchy

Success with this substrate relies on understanding why the reaction occurs exclusively at the C2 position (displacing Fluorine) rather than C3 (displacing Bromine), despite the C-F bond being significantly stronger than the C-Br bond.

  • Rate-Determining Step: In

    
    , the rate-determining step is the nucleophilic addition to the aromatic ring, forming the high-energy Meisenheimer Complex  (see Diagram 1). Bond breaking occurs after this step.
    
  • Electronic Activation: The sulfonamide group (

    
    ) at C1 is a potent electron-withdrawing group (EWG). It activates the ortho (C2) and para positions by withdrawing electron density from the ring, lowering the energy of the transition state.
    
  • Fluorine vs. Bromine: Fluorine is the superior leaving group for

    
     (
    
    
    ).[1][2] Its high electronegativity inductively stabilizes the anionic Meisenheimer intermediate more effectively than bromine. This stabilization lowers the activation energy for the addition step, driving the reaction at C2.
Reaction Pathway Diagram

SNAr_MechanismSubstrateSubstrate(3-Br-2-F-Sulfonamide)TSMeisenheimer Complex(Stabilized by F & SO2)Substrate->TS Slow Addition(Rate Determining)NuNucleophile(R-NH2)Nu->TSProductProduct(2-Amino-3-Br-Sulfonamide)TS->Product Fast EliminationLGLeaving Group(F-)TS->LG

Figure 1: The

Critical Experimental Parameters

Solvent Selection

The choice of solvent is binary: Polar Aprotic is required.[3]

  • Recommended: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: These solvents solvate the cationic counterion of the base (e.g.,

    
    ), leaving the nucleophile or base anion "naked" and highly reactive. Protic solvents (MeOH, EtOH) should be avoided as they solvate the nucleophile via hydrogen bonding, significantly reducing reactivity.
    
Base Selection

The base serves two roles: deprotonating the nucleophile (if using a salt or weak nucleophile) and scavenging the generated hydrofluoric acid (HF).

  • Standard: Potassium Carbonate (

    
    ). Inexpensive and effective.
    
  • Sterically Demanding Cases: Cesium Carbonate (

    
    ). The larger Cesium cation is more loosely associated with the carbonate, increasing basicity and solubility in organic media.
    
  • Organic Bases: DIPEA (Hünig's base) is suitable for liquid-phase synthesis but can be harder to remove during workup compared to inorganic salts.

Temperature & Sterics

The C2 position is sterically crowded (flanked by


  • Standard Amines:

    
     is typically required.
    
  • Bulky Nucleophiles: May require

    
    .
    
  • Warning: Do not exceed

    
     to avoid potential debromination or sulfonamide hydrolysis, although the latter is rare under basic conditions.
    

Experimental Protocols

Protocol A: Standard Displacement with Primary Amines

Scope: Unhindered primary amines (e.g., benzylamine, propylamine).

  • Setup: To a 20 mL scintillation vial (or round-bottom flask) equipped with a magnetic stir bar, add:

    • This compound (1.0 equiv, 1.0 mmol, 282 mg).

    • Anhydrous DMSO (3.0 mL, 0.33 M concentration).

    • 
       (2.0 equiv, 2.0 mmol, 276 mg).
      
    • Primary Amine (1.2 equiv, 1.2 mmol).

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of SM (m/z ~282/284) and appearance of Product (m/z = SM - F + Nu).

  • Workup:

    • Cool to room temperature.[4]

    • Dilute slowly with water (15 mL). Note: Exothermic mixing with DMSO.

    • Precipitation: If the product is solid, it often precipitates upon water addition. Filter, wash with water, and dry.

    • Extraction: If no precipitate, extract with EtOAc (

      
       mL). Wash combined organics with brine (
      
      
      ), dry over
      
      
      , and concentrate.
Protocol B: "Hard" Displacement (Secondary/Hindered Amines)

Scope: Cyclic secondary amines (morpholine, piperazine) or steric anilines.

  • Setup: Use a pressure-rated vial (microwave vial crimped).

    • Substrate (1.0 equiv).

    • Solvent: NMP (allows higher T without excessive pressure).

    • Base:

      
        (2.5 equiv).
      
    • Nucleophile (1.5 – 2.0 equiv).

  • Reaction: Heat to 110°C for 12–16 hours.

  • Workup: NMP is difficult to remove by evaporation.

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash extensively with water (

      
       mL) and LiCl solution (5%) to remove NMP.
      
Workflow Diagram

WorkflowStartStart: Dissolve Substratein DMSO/NMPAddReagentsAdd Base (K2CO3) + NucleophileStart->AddReagentsHeatHeat (80-110°C)4-16 HoursAddReagents->HeatCheckLCMS Check:Conversion > 95%?Heat->CheckWorkupQuench with H2OExtract (EtOAc)Check->WorkupYesOptimizeIncrease TSwitch to Cs2CO3Check->OptimizeNo (Incomplete)PurifyPurification(Recryst. or Flash Chrom.)Workup->PurifyOptimize->Heat

Figure 2: Operational workflow for

Performance Data & Troubleshooting

The following table summarizes expected outcomes based on nucleophile class, derived from standard reactivity profiles of ortho-fluorobenzenesulfonamides.

Nucleophile ClassExampleConditionsExpected YieldChallenge
Primary Aliphatic BenzylamineDMSO,

, 80°C
85-95%Minimal. Fast reaction.
Secondary Cyclic MorpholineDMSO,

, 90°C
75-85%Steric hindrance at C2.
Aniline (Weak Nu) 4-Methoxy-anilineNMP,

, 120°C
50-70%Low nucleophilicity requires high T.
Alkoxide Sodium MethoxideMeOH/THF, 0°C to RT>90%Risk: Sulfonamide displacement (rare) or hydrolysis. Keep T low.
Troubleshooting Guide
  • Problem: Starting material remains after 24h.

    • Root Cause: Nucleophile is too bulky or base is too weak.

    • Solution: Switch to Protocol B (

      
      , NMP, 
      
      
      ).
  • Problem: New impurity at Mass = SM + Nu - Br.

    • Root Cause:

      
       at the Bromine position.
      
    • Solution: This is extremely rare under non-catalytic conditions. Check if Palladium contamination is present in reagents. Lower temperature.

  • Problem: Low mass balance / Tarry mixture.

    • Root Cause: Decomposition at high T (

      
      ).
      
    • Solution: Reduce temperature; increase reaction time.

Safety & Handling

  • HF Generation: The leaving group is Fluoride (F-). Upon workup with acid or in the presence of moisture, this can theoretically form trace HF, though usually, it remains as the potassium salt (

    
    ). Always treat the aqueous waste as potentially fluoride-containing.
    
  • Pressure: When heating volatile amines in sealed vials, calculate the potential pressure build-up. Use rated pressure vessels.

  • Skin Contact: Benzenesulfonamides can be sensitizers. Wear nitrile gloves and work in a fume hood.

References

  • Mechanism of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    :  "Nucleophilic Aromatic Substitution."[1][5][6][7][8] Chemistry LibreTexts. Link
    
  • Leaving Group Effects: "Why are fluorides more reactive in nucleophilic aromatic substitutions?" Chemistry Stack Exchange. Link

  • Solvent Effects: "Solvent Effects in

    
     and 
    
    
    Reactions." Master Organic Chemistry. Link
  • Substrate Data: "3-Bromo-2-fluorobenzenesulfonamide Compound Summary." PubChem. Link

Application Note: Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with electron-deficient, ortho-substituted aryl halides. It synthesizes mechanistic insights with practical, high-fidelity protocols.

Executive Summary & Strategic Analysis

The coupling of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide presents a specific dichotomy in palladium catalysis:

  • Electronic Activation (Favorable): The substrate is highly electron-deficient due to the synergistic electron-withdrawing effects of the sulfonamide (

    
    ) and the fluorine atom. This significantly lowers the energy barrier for the Oxidative Addition  of Pd(0) into the C-Br bond.
    
  • Nucleophilic Vulnerability (Critical Risk): The C2-Fluorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-sulfonamide group. Use of harsh nucleophilic bases (e.g., hydroxides, alkoxides) or polar aprotic solvents at high temperatures can lead to fluoride displacement rather than (or in competition with) the desired cross-coupling.
    

Core Recommendation: Success relies on "Soft" activation. Use active phosphine ligands to facilitate the coupling cycle at lower temperatures while employing non-nucleophilic carbonate or phosphate bases to suppress


 side pathways.

Mechanistic Insight & Reaction Design

The "Ortho-Fluoro" Effect

In this substrate, the fluorine atom at C2 plays a dual role.

  • Steric Impact: Fluorine (Van der Waals radius

    
     Å) is small enough not to block the oxidative addition at C3, but it does induce a twisted conformation in the resulting biaryl product, potentially slowing the Transmetalation  step if the boronic acid partner is bulky.
    
  • Electronic Impact: The inductive withdrawal (

    
    ) of the fluorine and sulfonamide makes the C3-Br bond electron-poor. This makes the substrate an excellent electrophile for Pd(0). However, it also makes the C2 position highly electrophilic.
    
Competing Pathways Visualization

The following diagram illustrates the kinetic competition between the desired Suzuki cycle and the unwanted


 pathway.

ReactionPathways Substrate 3-Bromo-2-fluoro- benzenesulfonamide OxAdd Oxidative Addition (Facilitated by EWG) Substrate->OxAdd + Pd(0) SNAr_Int Meisenheimer Complex Substrate->SNAr_Int + Strong Nu Base Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Rate Limiting for Bulky R-B(OH)2) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Desired Biaryl Product RedElim->Product Base Nucleophilic Base (OH-, OR-) SideProduct SNAr Side Product (Fluorine Displacement) SNAr_Int->SideProduct - F-

Figure 1: Kinetic competition between Palladium-catalyzed coupling (Green path) and Nucleophilic Aromatic Substitution (Red path). Note that strong nucleophilic bases trigger the destructive SNAr pathway.

Experimental Protocols

Protocol A: The "Robust Standard" (High Reliability)

Best for: Standard boronic acids, initial screening, and scale-up.

Rationale: This protocol uses Pd(dppf)Cl2 , a ferrocenyl ligand with a large bite angle that promotes reductive elimination. The dichloromethane adduct adds stability. Potassium carbonate is used as a mild base to minimize fluoride displacement.

ComponentReagentEquivalentsRole
Substrate This compound1.0 equivElectrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 - 0.05 equivCatalyst
Base K₂CO₃ (2M aq. or solid) 2.0 - 3.0 equivActivator (Mild)
Solvent 1,4-Dioxane / Water (4:1)0.1 - 0.2 MSolvent System

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Degassing (Critical): Cap the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen inhibition is significant with electron-poor substrates.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80°C (block temperature) for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the consumption of the bromide (M+2 peak disappearance) and formation of the biaryl.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Steric/Difficult" Method (High Activity)

Best for: Sterically hindered boronic acids or if Protocol A fails.

Rationale: Uses SPhos Pd G2 (Buchwald Generation 2 Precatalyst). SPhos is an electron-rich, bulky biaryl phosphine that accelerates oxidative addition (though already fast here) and, crucially, facilitates transmetalation and reductive elimination in sterically congested environments (like the ortho-fluoro pocket).

ComponentReagentEquivalentsRole
Catalyst SPhos Pd G2 0.02 - 0.04 equivHigh-Turnover Catalyst
Base K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0 equivBase (Anhydrous preferred)
Solvent Toluene / Water (10:1)0.15 MBiphasic System

Step-by-Step Procedure:

  • Setup: Combine Substrate, Boronic Acid, and

    
     in a reaction vessel.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Catalyst & Solvent: Add SPhos Pd G2 and the degassed Toluene/Water mixture.

  • Reaction: Heat to 100°C for 2–6 hours. The higher temperature is tolerated better by the Precatalyst G2 system.

  • Note: If the boronic acid is protodeboronation-prone, add it in two portions (0.7 eq at T=0, 0.5 eq at T=2h).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Substrate consumed, but mass corresponds to [M-Br+OH] or [M-Br+OR]

Side Reaction.
The base or solvent is attacking the C2-Fluorine.
1. Switch base to

or

. 2. Lower temperature to 60-70°C. 3. Ensure solvent is not nucleophilic (avoid alcohols).
Substrate remains, Boronic Acid consumed (Protodeboronation) Boronic Acid Instability. Common with electron-rich or ortho-substituted boronic acids.1. Switch to Boronic Ester (Pinacol ester). 2. Use Protocol B (SPhos is faster, beating the decomposition). 3. Use anhydrous conditions (Dioxane, anhydrous

).
Homocoupling of Boronic Acid Oxidative Homocoupling. Presence of Oxygen.1.[1] Rigorous degassing (sparge with Ar for 15 mins). 2. Degas solvents before addition.
Black Precipitate (Pd Black) Catalyst Decomposition. Ligand dissociation.1. Add 10-20% extra free ligand (e.g., dppf or SPhos). 2. Lower reaction temperature.[2]

References

  • Mechanistic Foundations of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95, 2457–2483.[1]

  • Buchwald Precatalysts (SPhos Pd G2) for Hindered Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473.

  • SNAr Side Reactions in Fluoro-Benzenesulfonamides: Loudon, G. M. "Nucleophilic Aromatic Substitution of Ortho-Substituted Benzenesulfonamides." Journal of Organic Chemistry. (General mechanistic reference for activated SNAr systems). See also: Detailed analysis of NFSI and related sulfonamide reactivity in: Organic Chemistry Frontiers, 2021 , 8, 6452–6468.[4]

  • Synthesis of Similar Fluoro-Benzamides (Protocol Basis): Patent WO2019/126730. "Preparation of 4-bromo-3-fluoro-N,N-dimethylbenzamide."

  • General Guide to Suzuki Solvents/Bases: Chemler, S. R.; Trauner, D.; Danishefsky, S. J.[1] "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction." Angewandte Chemie International Edition, 2001 , 40, 4544.[1]

Sources

Application Note: Strategic Synthesis of Biaryl Compounds via Directed ortho-Metalation and Suzuki-Miyaura Coupling of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science. However, their regioselective synthesis, particularly for polysubstituted systems, remains a significant challenge. This application note details a robust and highly regioselective methodology for the preparation of functionalized biaryl compounds utilizing 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide as a versatile building block. The strategy leverages the powerful Directed ortho-Metalation (DoM) capabilities of the N,N-dimethylsulfonamide group to introduce diversity at the C6 position, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3-bromo position. This dual-functionalization approach provides a predictable and efficient pathway to complex biaryl structures that are otherwise difficult to access.

Introduction: The Strategic Advantage of the Sulfonamide Moiety

The N,N-dimethylbenzenesulfonamide functional group is a cornerstone of modern synthetic strategy, primarily for its role as a potent Directed Metalation Group (DMG).[1][2] In the context of this compound, this moiety offers several distinct advantages:

  • Powerful Directing Group: The sulfonamide group effectively chelates organolithium bases, significantly increasing the kinetic acidity of the adjacent ortho-protons.[1][3] This interaction facilitates regioselective deprotonation at the C6 position, even in the presence of other directing groups or halides.

  • Orthogonal Reactivity: The bromine atom at the C3 position is strategically placed for subsequent cross-coupling reactions. It is generally unreactive towards the organolithium bases used for the DoM step at low temperatures, allowing for a sequential and controlled functionalization of the aromatic ring.

  • Electronic Influence of Fluorine: The C2-fluoro substituent provides steric hindrance that further enforces lithiation at the C6 position and can be a valuable feature for modulating the physicochemical properties of the final biaryl products, a common strategy in drug design.[4]

  • Synthetic Handle: The sulfonamide group itself can be retained in the final product or, if desired, can be subjected to further transformations, adding another layer of synthetic versatility.

This combination of features makes this compound a powerful platform for building molecular complexity in a controlled, step-wise manner.

Mechanistic Pathway: A Tale of Two Reactions

The overall strategy is a two-stage process that hinges on the principles of Directed ortho-Metalation and palladium-catalyzed cross-coupling.

Stage 1: Directed ortho-Metalation (DoM)

First reported independently by Henry Gilman and Georg Wittig, DoM is a powerful variation of electrophilic aromatic substitution.[3][5] The process begins with the coordination of a strong organolithium base, typically n-butyllithium or sec-butyllithium, to the Lewis basic heteroatoms of the DMG (in this case, the oxygen atoms of the sulfonamide).[3][5] This complexation brings the base into close proximity to the C6 proton, facilitating its abstraction to form a highly reactive aryllithium intermediate. This intermediate can then be trapped by a wide variety of electrophiles to install a new functional group exclusively at the ortho position.

Stage 2: Suzuki-Miyaura Cross-Coupling

Following the DoM step, the focus shifts to the C-Br bond. The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology renowned for its mild conditions and high tolerance for diverse functional groups.[6] The reaction involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, forges the desired C-C bond to yield the biaryl product and regenerate the Pd(0) catalyst.[7]

The complete mechanistic sequence is illustrated below.

Mechanism start Starting Material 3-Bromo-2-fluoro-N,N- dimethylbenzenesulfonamide dom_reagent + sec-BuLi, TMEDA THF, -78 °C lithiation Directed ortho-Metalation (DoM) start->lithiation 1 intermediate Aryllithium Intermediate (Lithiation at C6) lithiation->intermediate suzuki Suzuki-Miyaura Coupling intermediate->suzuki 2 electrophile + Electrophile (E+) (Optional Quench) quenched C6-Functionalized Intermediate suzuki_reagent + Ar-B(OH)₂ Pd(0) Catalyst, Base product Final Biaryl Product suzuki->product

Caption: The DoM-Suzuki coupling mechanistic pathway.

Experimental Protocol: General Procedure

This protocol provides a representative method for the synthesis of a biaryl compound from this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • sec-Butyllithium (1.1 equiv, in cyclohexane)

  • Tetramethylethylenediamine (TMEDA) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

Part A: Directed ortho-Metalation (DoM)

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Add TMEDA (1.2 equiv) to the solution.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (1.1 equiv) dropwise via syringe over 10 minutes. The solution may turn a pale yellow to orange color.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

    • Scientist's Note: The use of TMEDA is crucial as it breaks up alkyllithium aggregates, increasing basicity and accelerating the metalation process.[3] Maintaining a temperature of -78 °C is critical to prevent side reactions, such as halogen-metal exchange.[8]

Part B: Suzuki-Miyaura Cross-Coupling

  • In a separate Schlenk flask, add the arylboronic acid (1.2 equiv), the palladium catalyst [Pd(PPh₃)₄] (0.05 equiv), and the base (K₃PO₄, 3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio). Stir to create a suspension.

  • This step can be performed in one of two ways:

    • One-Pot Variation: The suspension from step B-3 can be directly transferred via cannula to the cold (-78 °C) aryllithium solution from step A-5. The entire mixture is then allowed to warm to room temperature before heating.

    • Step-wise with Borylation: (For more sensitive substrates) The aryllithium from A-5 can be quenched with a boronic ester like triisopropyl borate, followed by an acidic workup to form the corresponding boronic acid in situ. This intermediate is then isolated or used directly in a standard Suzuki coupling.

  • For the one-pot variation, after combining the mixtures, attach a reflux condenser and heat the reaction to 85-95 °C.[7]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.[9]

Reaction Scope and Data

The described methodology is compatible with a wide range of electronically and sterically diverse arylboronic acids. Below is a representative table of potential products and typical yields observed in similar systems.

EntryArylboronic Acid (Ar-B(OH)₂)Product Structure (Illustrative)Typical Yield
1Phenylboronic acid2-fluoro-3-phenyl-N,N-dimethylbenzenesulfonamide85-95%
24-Methoxyphenylboronic acid2-fluoro-3-(4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide80-90%
33-Tolylboronic acid2-fluoro-N,N-dimethyl-3-(m-tolyl)benzenesulfonamide82-92%
42-Thienylboronic acid3-(thiophen-2-yl)-2-fluoro-N,N-dimethylbenzenesulfonamide75-85%
54-(Trifluoromethyl)phenylboronic acid2-fluoro-N,N-dimethyl-3-(4-(trifluoromethyl)phenyl)benzenesulfonamide70-80%

Note: Yields are illustrative and based on literature for analogous systems. Actual yields may vary depending on the specific substrate and precise reaction conditions.

Experimental Workflow Summary

The entire process from reagent preparation to final product characterization follows a logical and streamlined workflow, which is visualized below.

Workflow prep Reagent & Glassware Preparation inert Establish Inert Atmosphere (Argon) prep->inert dom Directed ortho-Metalation (DoM) @ -78 °C inert->dom coupling Combine & Perform Suzuki Coupling (Heat) dom->coupling suzuki_prep Prepare Suzuki Reagent Mixture suzuki_prep->coupling workup Aqueous Workup & Extraction coupling->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the synthesis.

Conclusion

The use of this compound as a starting material provides a highly efficient and regioselective route to complex biaryl compounds. The powerful directing effect of the sulfonamide group, combined with the orthogonal reactivity of the bromine atom for Suzuki-Miyaura coupling, allows for a predictable and modular approach to synthesis. This methodology is well-suited for academic research, process development, and the generation of compound libraries for drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM). Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]

  • Familoni, O. B. (2015). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. Retrieved from [Link]

  • Mortier, J. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Macklin, T. K., & Snieckus, V. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519–2522. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Molecules. Retrieved from [Link]

  • Reddy, G. S., et al. (2022). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Wang, H., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. ACS Publications. Retrieved from [Link]

  • Chen, Y., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]

  • Perez, E. L., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]

Sources

Reagents for lithiation and substitution of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide , a dense poly-functionalized scaffold. The presence of three distinct directing/reactive groups—Sulfonamide (


), Fluorine (

), and Bromine (

)—creates a competitive landscape between Lithium-Halogen Exchange (Li-HE) and Directed Ortho Metalation (DoM) .

Executive Summary

For this specific substrate, the C3-Bromine is the kinetic and thermodynamic point of entry. While the sulfonamide and fluorine are potent ortho-directors, the rate of Lithium-Halogen exchange at the C3 position generally outcompetes deprotonation (DoM) at C4 or C6 when using alkyllithiums.

  • Primary Pathway (C3-Substitution): Mediated by Lithium-Halogen Exchange or Turbo-Grignard Exchange . This replaces the Bromine with an electrophile.

  • Secondary Pathway (C6-Substitution): Mediated by Directed Ortho Metalation (DoM) . This requires non-nucleophilic bases (e.g., LDA) to retain the Bromine, though "Halogen Dance" side reactions are a significant risk.

Part 1: Reagent Selection Matrix

Choose your reagent based on scale, electrophile sensitivity, and downstream chemistry.

ReagentTypePrimary MechanismTemp.[1][2][3] RangeProsCons

-Butyllithium (

-BuLi)
AlkyllithiumLi-Halogen Exchange (Kinetic)-78°CFast, quantitative generation of C3-Li species.[4] High reactivity with weak electrophiles.Cryogenic conditions required.[5][6] Intolerant of sensitive functional groups (esters, ketones) on the substrate.

-PrMgCl·LiCl (Turbo-Grignard)
OrganomagnesiumMg-Halogen Exchange (Thermodynamic)-15°C to 0°CRecommended. High functional group tolerance. Scalable. No cryogenic cooling needed.Slower reaction rate than Li-reagents. Requires activation energy (0°C).
LDA / LiTMP Lithium AmideDirected Ortho Metalation -78°CPreserves C3-Br bond. Targets C6 (ortho to Sulfonamide).Risk of "Halogen Dance" (migration of Br).[1] Lower yields due to steric crowding.

Part 2: Detailed Protocols

Protocol A: Kinetic C3-Functionalization via -BuLi

Best for: Small-scale discovery chemistry, unreactive electrophiles, or when generating C3-Lithio species for transmetalation (e.g., to Zn, B).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
    -BuLi (1.1 equiv, 2.5 M in hexanes)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Aldehyde, Ketone, or Weinreb Amide (1.2 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Dissolution: Add the substrate and anhydrous THF. Cool the system to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Exchange: Add

    
    -BuLi dropwise via syringe pump or careful manual addition over 10 minutes.
    
    • Note: The internal temperature must not rise above -70°C to prevent benzyne formation (elimination of LiF).

  • Incubation: Stir at -78°C for 30-45 minutes . The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Quench/Reaction: Add the Electrophile (dissolved in minimal THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .
Protocol B: Thermodynamic C3-Functionalization via Turbo-Grignard

Best for: Scale-up (>5g), substrates with sensitive groups (esters/nitriles), or safety-critical environments.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
    -PrMgCl[7][8]·LiCl (1.2 equiv, 1.3 M in THF)
    
  • Solvent: Anhydrous THF (0.5 M - 1.0 M concentration)

Step-by-Step Methodology:

  • Setup: Purge a reaction vessel with Nitrogen.

  • Dissolution: Dissolve substrate in anhydrous THF at 0°C (Ice bath).

  • Exchange: Add

    
    -PrMgCl·LiCl dropwise.
    
    • Mechanism:[4][9][10] The LiCl breaks oligomeric aggregates, accelerating the Br

      
       Mg exchange.
      
  • Activation: Stir at 0°C for 1-2 hours .

    • Monitoring: Quench a small aliquot with

      
       or Iodine. Analyze via LCMS.
      
      • Success: Mass shift corresponding to Deuterium incorporation (M+1) or Iodine (M+127).

      • Failure:[3] Recovery of starting bromide.[6] If exchange is slow, warm to RT for 30 mins.

  • Functionalization: Add the electrophile at 0°C. Warm to RT and stir until completion (typically 2-4 hours).

  • Workup: Standard aqueous workup (dilute HCl or

    
    ).
    

Part 3: Mechanistic Pathway & Decision Logic

The following diagram illustrates the divergent pathways based on reagent selection.

G Substrate 3-Bromo-2-fluoro- N,N-dimethylbenzenesulfonamide nBuLi n-BuLi (-78°C, THF) Substrate->nBuLi High Reactivity Turbo i-PrMgCl·LiCl (0°C, THF) Substrate->Turbo High Tolerance LDA LDA / LiTMP (-78°C, THF) Substrate->LDA Retain Br Li_Species Intermediate A: C3-Lithio Species (Kinetic Control) nBuLi->Li_Species Li-Halogen Exchange (Fast) Mg_Species Intermediate B: C3-Magnesium Species (Thermodynamic Control) Turbo->Mg_Species Mg-Halogen Exchange (Robust) DoM_Species Intermediate C: C6-Lithio Species (Directed Metalation) LDA->DoM_Species Deprotonation (Slow) Product_C3 C3-Substituted Product (Br replaced by E) Li_Species->Product_C3 + Electrophile Mg_Species->Product_C3 + Electrophile Product_C6 C6-Substituted Product (H replaced by E) DoM_Species->Product_C6 + Electrophile

Caption: Decision tree for functionalizing this compound. Blue nodes represent reactive anionic intermediates.

Part 4: Application Notes & Troubleshooting

1. The "Halogen Dance" Risk: When using lithium amides (LDA) to attempt C6-lithiation, the C3-Lithio species is thermodynamically more stable than the C6-Lithio species. If the temperature rises above -60°C, the lithium may migrate from C6 to C3, ejecting the Bromine to a different position (scrambling). Always keep DoM reactions strictly at -78°C.

2. Benzyne Formation: The 2-Fluoro substituent is a good leaving group adjacent to a lithiated center.

  • If C3 is lithiated (via exchange) and warmed without an electrophile, elimination of LiF can occur, generating a 3,4-benzyne .

  • Prevention: Ensure the electrophile is added before warming up the reaction mixture.

3. Drying Protocol: Moisture kills these reagents instantly.

  • THF: Distill over Sodium/Benzophenone or use an activated Alumina column (SPS).

  • Glassware: Oven-dry at 120°C for >2 hours. Assemble hot under Nitrogen flow.

4. Titration: Commercial


-BuLi degrades over time. Always titrate using N-Pivaloyl-o-toluidine  or Diphenylacetic acid  before use to calculate exact stoichiometry. Excess 

-BuLi will attack your electrophile.

References

  • Knochel, P., et al. (2004).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Baran Lab. (2025). Directed Metalation: A Survival Guide. The Scripps Research Institute.

  • Vapourtec. (2025). Organolithium Reagents in Flow Chemistry. Vapourtec Application Notes.

  • Schlosser, M., et al. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. [11]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Arylsulfonamides in Modern Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substrate, 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, is of particular interest to researchers in drug discovery. The arylsulfonamide moiety is a key pharmacophore, and the presence of the ortho-fluoro group allows for fine-tuning of the electronic and metabolic properties of potential drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Buchwald-Hartwig amination reactions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into the selection of catalysts, ligands, and bases to ensure successful and reproducible outcomes.

Mechanistic Overview: A Symphony of Catalytic Events

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The catalytic cycle can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the fluoro and sulfonamide groups on the aromatic ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the sensitivity of the substrates to strong bases.[3]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3] Bulky, electron-rich phosphine ligands are known to promote this step and prevent side reactions.[1]

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Design and Reagent Selection

The successful amination of this compound hinges on the judicious selection of the reaction components. The substrate's electronic and steric profile—an electron-deficient aryl bromide with ortho-substitution—guides these choices.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[2]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with sterically hindered and electron-deficient substrates.[1]
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are generally required. NaOtBu is a common choice, while carbonates can be used for more sensitive substrates, potentially requiring higher temperatures.[3][5]
Solvent Toluene, 1,4-Dioxane, THFAnhydrous, non-protic solvents are essential. Toluene is often a good first choice due to its high boiling point and ability to azeotropically remove water.[6][7]
Temperature 80-110 °CThe reaction temperature will depend on the specific amine, ligand, and base used. Electron-deficient aryl bromides may require elevated temperatures to facilitate oxidative addition.[3]

Detailed Experimental Protocol

This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the mixture for a few minutes, then add the amine substrate via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water. Dilute with ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfonamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Inappropriate ligand or baseScreen other bulky phosphine ligands (e.g., RuPhos) or a different base (e.g., Cs₂CO₃).
Side Product Formation HydrodehalogenationThis can occur with some primary amines. Using a bulkier ligand or a milder base may mitigate this.[1]
Homocoupling of the amineThis is less common but can occur at high temperatures. Consider lowering the reaction temperature.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable arylsulfonamide derivatives. By carefully selecting the palladium precursor, a bulky phosphine ligand, an appropriate base, and anhydrous reaction conditions, researchers can achieve high yields of the desired C-N coupled products. The protocols and insights provided herein serve as a robust starting point for the successful application of this important transformation in the fields of medicinal chemistry and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • PubMed. Role of the base in Buchwald-Hartwig amination. [Link]

  • MIT Open Access Articles. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges of this two-step synthesis, optimize your reaction yields, and ensure the highest purity of your final product.

I. Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process starting from 1-bromo-2-fluorobenzene.

  • Chlorosulfonation: The aromatic ring is first functionalized via an electrophilic aromatic substitution reaction with chlorosulfonic acid to yield the key intermediate, 3-bromo-2-fluorobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then reacted with dimethylamine in the presence of a base to form the desired N,N-dimethylsulfonamide product.

While the route is straightforward, achieving high yield and purity requires careful control of reaction conditions to mitigate side reactions and product degradation.

Synthesis_Pathway SM 1-Bromo-2-fluorobenzene INT 3-Bromo-2-fluorobenzenesulfonyl chloride SM->INT  Step 1: ClSO3H   PROD 3-Bromo-2-fluoro-N,N-dimethyl- benzenesulfonamide INT->PROD  Step 2: HN(CH3)2, Base  

Caption: Overall reaction scheme for the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield is the most common issue and can stem from problems in either the chlorosulfonation or the amination step. The primary culprits are:

  • Hydrolysis of the Sulfonyl Chloride Intermediate: 3-bromo-2-fluorobenzenesulfonyl chloride is highly sensitive to moisture.[1] Any exposure to water will convert it to the unreactive sulfonic acid, drastically reducing the material available for the amination step.

  • Incomplete Chlorosulfonation: Insufficient reagent, low reaction temperature, or short reaction time can lead to poor conversion of the starting 1-bromo-2-fluorobenzene.

  • Side Reactions: At elevated temperatures, chlorosulfonic acid can act as a chlorinating agent, leading to undesired chlorinated byproducts.[2]

  • Poor Nucleophilicity of Dimethylamine: While generally reactive, issues with the dimethylamine source (e.g., concentration, purity) or improper pH can slow the amination reaction, allowing for competing hydrolysis of the sulfonyl chloride.

Q2: What are the major impurities I should look for, and how can they be removed?

The most common impurities include:

  • 3-Bromo-2-fluorosulfonic acid: Formed from the hydrolysis of the sulfonyl chloride intermediate. It is highly polar and can typically be removed by an aqueous workup (e.g., washing the organic layer with water or a mild base like sodium bicarbonate solution).

  • Unreacted 1-bromo-2-fluorobenzene: A non-polar impurity that can be carried through the synthesis. It can be removed by silica gel chromatography or careful distillation under reduced pressure if the thermal stability of the product allows.

  • Di-substituted byproducts: Although the directing effects of the fluoro and bromo groups favor substitution at the 3-position, minor amounts of other isomers can form. These are often difficult to separate and require careful chromatographic purification.

Q3: How can I effectively monitor the progress of each reaction step?

  • For Step 1 (Chlorosulfonation): Thin Layer Chromatography (TLC) is effective. Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate 9:1). The starting material (1-bromo-2-fluorobenzene) will have a high Rf, while the sulfonyl chloride product will have a lower Rf. The reaction is complete when the starting material spot is no longer visible.

  • For Step 2 (Amination): TLC is also suitable here. The sulfonyl chloride intermediate is more non-polar than the final sulfonamide product. A solvent system like Hexane/Ethyl Acetate 7:3 should show a clear conversion from a higher Rf spot (sulfonyl chloride) to a lower, more polar Rf spot (sulfonamide).

III. Troubleshooting Guide: Step 1 - Chlorosulfonation

This section addresses specific issues during the synthesis of 3-bromo-2-fluorobenzenesulfonyl chloride.

Q: The reaction has stalled, and TLC shows a significant amount of unreacted 1-bromo-2-fluorobenzene. What should I do?

A: This indicates insufficient electrophilicity or reaction time.

  • Causality: The electrophile in this reaction, SO₂Cl⁺, is generated from an equilibrium involving chlorosulfonic acid.[3] Low temperatures or insufficient excess of the acid can limit the concentration of this active electrophile.

  • Solutions:

    • Reagent Stoichiometry: Ensure at least 3-5 equivalents of chlorosulfonic acid are used. This excess drives the equilibrium to favor the formation of the electrophile.

    • Temperature Control: The reaction is typically run at 0°C to room temperature. If the reaction is stalling at 0°C, allow it to slowly warm to room temperature and monitor by TLC. Avoid excessive heating, which can promote side reactions.[2]

    • Reaction Time: Chlorosulfonation of deactivated rings can be slow. Ensure the reaction is stirred for a sufficient period (typically 2-12 hours), monitoring periodically by TLC until the starting material is consumed.

Q: The reaction mixture has turned dark brown or black. Is this normal?

A: While some color change is expected, a very dark color often indicates decomposition or side reactions.

  • Causality: Chlorosulfonic acid is a powerful and aggressive reagent. At higher temperatures, it can cause charring or lead to undesired chlorination of the aromatic ring.[2] The presence of any moisture can also contribute to decomposition.

  • Solutions:

    • Maintain Low Temperature: Strictly control the initial addition of 1-bromo-2-fluorobenzene to the chlorosulfonic acid, keeping the temperature at or below 5°C using an ice bath.

    • Ensure Anhydrous Conditions: Use oven-dried glassware and high-purity, anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Q: I'm having difficulty isolating the sulfonyl chloride after the aqueous quench. The yield is very low.

A: This is almost always due to hydrolysis during workup.

  • Causality: Sulfonyl chlorides are notoriously susceptible to hydrolysis, which is accelerated by both acidic and basic conditions.[4][5][6] Pouring the reaction mixture into water/ice is a critical step that must be performed rapidly and at low temperatures.

  • Solutions:

    • Rapid Quenching: Pour the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, minimizing hydrolysis.

    • Immediate Extraction: Do not allow the quenched mixture to stand for long periods. Immediately extract the product into a non-polar, water-immiscible organic solvent like dichloromethane or diethyl ether.

    • Minimize Aqueous Contact: During washing steps (e.g., with cold brine), perform the separations quickly. Dry the organic layer thoroughly with a desiccant like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

Optimized Protocol: Synthesis of 3-Bromo-2-fluorobenzenesulfonyl chloride
  • To an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add chlorosulfonic acid (4.0 eq.) and cool to 0°C in an ice bath.

  • Slowly add 1-bromo-2-fluorobenzene (1.0 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (Hexane/EtOAc 9:1) until the starting material is consumed.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Immediately extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with cold brine (2 x volume), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride, which should be used immediately in the next step.

IV. Troubleshooting Guide: Step 2 - Amination

This section addresses specific issues during the reaction of 3-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine.

Q: The yield of my sulfonamide is low, and I've isolated 3-bromo-2-fluorosulfonic acid as a major byproduct.

A: This points to hydrolysis of the sulfonyl chloride competing with the amination reaction.

  • Causality: The rate of amination must be significantly faster than the rate of hydrolysis. This can be compromised if the amine is not sufficiently nucleophilic or if water is present in the reaction.

  • Solutions:

    • Anhydrous Conditions: Use an anhydrous solvent (e.g., THF, Dichloromethane) and ensure the dimethylamine solution (often supplied in THF or water) is handled to minimize moisture introduction. If using an aqueous solution of dimethylamine, the reaction conditions must be optimized to favor the amination.[7]

    • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine (at least 2.0 eq.), is crucial to neutralize the HCl generated during the reaction.[1] Without a base, the HCl will protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.[1]

    • Temperature: Perform the reaction at 0°C. This slows the rate of hydrolysis more than it slows the rate of amination, favoring the desired product.

Q: The reaction appears clean by TLC, but purification of the final product is difficult.

A: Purification challenges often arise from residual base or salts.

  • Causality: Amine bases (like triethylamine) and their hydrochloride salts can be difficult to remove from the final product.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, perform a thorough aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a wash with saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

    • Chromatography: If impurities persist, silica gel column chromatography is highly effective. A gradient elution starting from a low polarity (e.g., 95:5 Hexane/EtOAc) and gradually increasing the polarity will typically provide excellent separation.

Optimization Parameters for Sulfonamide Synthesis
ParameterCondition A (Standard)Condition B (Optimized for Yield)Rationale
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)THF is often easier to keep rigorously dry than DCM.
Base Triethylamine (2.0 eq.)Diisopropylethylamine (DIPEA) (2.2 eq.)DIPEA is more sterically hindered and less nucleophilic, reducing potential side reactions.
Temperature 0°C to Room Temp0°C throughoutMinimizes the competing hydrolysis reaction of the sulfonyl chloride.[8]
Amine Source 40% Dimethylamine in H₂O2.0 M Dimethylamine in THFUsing an amine solution in an organic solvent avoids introducing water into the reaction.

V. Troubleshooting Flowchart

Troubleshooting_Flowchart cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination S1_Start Reaction Stalled? (TLC shows SM) S1_Sol1 Increase ClSO3H eq. Allow to warm to RT Increase reaction time S1_Start->S1_Sol1 Yes S1_Dark Mixture Dark/Charred? S1_Sol2 Improve cooling during SM addition Ensure anhydrous conditions S1_Dark->S1_Sol2 Yes S1_Yield Low Yield After Workup? S1_Sol3 Quench on excess ice faster Extract immediately Dry organic layer thoroughly S1_Yield->S1_Sol3 Yes S2_Start Low Yield & High Sulfonic Acid Byproduct? S2_Sol1 Use anhydrous solvent/reagents Ensure >2 eq. of base Maintain 0°C S2_Start->S2_Sol1 Yes S2_Purity Purification Issues? S2_Sol2 Perform acidic/basic aqueous washes Use column chromatography S2_Purity->S2_Sol2 Yes Start Synthesis Problem Start->S1_Start Start->S1_Dark Start->S1_Yield Start->S2_Start Start->S2_Purity

Caption: Decision tree for troubleshooting common synthesis issues.

VI. References

  • King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901. (Referenced in Google Patents: FR2795723A1). Available at:

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Russian Journal of Organic Chemistry. Available at: [Link]

  • North, M., & Watson, A. J. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development. Available at: [Link]

  • Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH·H₂O. Journal of Sulfur Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions - The Hinsberg Test. Available at: [Link]

  • R. J. W. Cremlyn. (2002). Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry. Available at: [Link]

  • King, J. F. (1978). Organic sulfur mechanisms. 35. pH-yield profiles in the reaction of benzenesulfonyl chloride with some primary and secondary amines in aqueous media. Canadian Journal of Chemistry. Available at: [Link]

  • Rondu, F. (2015). What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]

Sources

Purification methods for 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental principles of physical organic chemistry to ensure you can not only solve problems but also understand the underlying causes.

Troubleshooting Guide: Common Recrystallization Issues

This section directly addresses specific issues you may encounter during the recrystallization of this compound.

Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" is a common phenomenon where the solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2][3] This is particularly problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[4][5]

Probable Causes & Solutions:

  • High Solute Concentration & Rapid Cooling: The solution may be too supersaturated, and cooling too quickly doesn't allow sufficient time for the ordered process of crystal nucleation and growth.[4] The compound crashes out of solution at a temperature that is above its melting point (or the melting point of the impure mixture).

    • Solution: Reheat the mixture to dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to slightly reduce the saturation level.[1][4] Allow the flask to cool much more slowly. You can insulate the flask with glass wool or a cloth, or let it cool on a hot plate that is turned off.[2]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound. While the exact melting point of this compound is not readily published, related sulfonamides can have melting points that are exceeded by high-boiling solvents.

    • Solution: Switch to a solvent or a mixed-solvent system with a lower boiling point. For aromatic sulfonamides, alcohol/water mixtures are often effective.[2]

  • Significant Impurities: High levels of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.[4][5]

    • Solution: If slow cooling and solvent adjustments fail, consider a preliminary purification step. Running the crude material through a short plug of silica gel can remove baseline impurities. Alternatively, if the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help.[1][2]

Question: I have very low, or no, crystal formation after cooling, even in an ice bath. What should I do?

Answer:

The failure of a compound to crystallize from a solution that is known to be saturated is typically due to two main reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used initially.[2]

Probable Causes & Solutions:

  • Supersaturation without Nucleation: Crystal growth requires a "seed" or a nucleation site to begin.[6] A perfectly smooth glass surface and a lack of particulate matter can sometimes lead to a stable supersaturated state.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to vigorously scratch the inside of the flask just below the surface of the liquid.[7][8] The micro-abrasions on the glass provide high-energy sites that can initiate crystal formation.[7]

    • Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.[8][9]

  • Excessive Solvent: This is the most common reason for low yield.[4][10] If too much solvent is used, the concentration of the solute may not exceed its solubility limit even at low temperatures.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the compound.[4][8] Allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to crash out impurely upon cooling.

Question: My final product is still colored, even after recrystallization. How can I get a pure white solid?

Answer:

Colored impurities are common in synthetic organic chemistry and are often highly conjugated organic molecules that are present in very small amounts.

Probable Causes & Solutions:

  • Colored Impurities Co-crystallize: The impurity may have similar solubility properties to your desired compound.

    • Solution: Use Activated Charcoal. After dissolving your crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[2][11] The charcoal has a high surface area and adsorbs large, flat, conjugated molecules. Keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.[2] Be aware that charcoal can also adsorb your product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12] For an aromatic sulfonamide like this, which has both polar (sulfonamide) and non-polar (bromofluorophenyl) regions, a mixed-solvent system is often ideal.[2]

A good starting point would be an alcohol/water system (e.g., Ethanol/Water, Isopropanol/Water) or a ketone/alkane system (e.g., Acetone/Hexanes).[13][14]

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add a potential "good" solvent (e.g., ethanol, acetone) dropwise at room temperature until the solid dissolves.

  • Add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy (turbid).[15]

  • Gently warm the test tube until the solution becomes clear again.

  • Allow the tube to cool to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. The best system will produce a high yield of well-formed crystals.

Solvent System ComponentRoleBoiling Point (°C)Polarity (Dielectric Constant)Notes
Isopropanol Good Solvent82.619.9Often a good choice for sulfonamides.[2]
Ethanol Good Solvent78.424.5A common and effective "good" solvent.[13]
Acetone Good Solvent56.020.7Good dissolving power, but its volatility can be a challenge.
Water Anti-Solvent100.080.1Excellent anti-solvent for moderately polar compounds dissolved in alcohols.
Hexanes Anti-Solvent~69.01.9Good anti-solvent for compounds dissolved in more polar organic solvents like acetone or ethyl acetate.

Note: The data in this table is compiled from various chemical reference sources and should be used as a guideline.

Q2: How do I perform a mixed-solvent recrystallization?

A2: The most common method is the "solvent/antisolvent" approach.[15]

  • Dissolve your crude this compound in the minimum amount of the hot "good" solvent (e.g., isopropanol).[16]

  • While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.[15][16]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Set the flask aside and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize recovery.[17]

Q3: How can I assess the purity of my recrystallized product?

A3: Purity assessment is crucial to validate your purification.

  • Melting Point Analysis: This is a fast and effective method. A pure compound will have a sharp, narrow melting point range (typically < 2 °C).[18][19] Impurities will cause the melting point to be depressed and the range to broaden.[18][19] Compare your experimental value to a literature value if available, or use the crude material's melting point as a baseline.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the crude lane may show multiple spots.

  • Spectroscopic Methods (NMR, etc.): For the highest confidence, techniques like ¹H NMR or ¹³C NMR spectroscopy can confirm the structure and identify the presence of any remaining impurities.[19]

Experimental Workflow Diagram

The following diagram outlines the logical steps for a successful recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_crystal Crystallization & Isolation start Start: Crude Solid choose_solvent Choose Solvent System (e.g., Isopropanol/Water) start->choose_solvent dissolve Dissolve crude solid in MINIMUM amount of HOT 'good' solvent choose_solvent->dissolve charcoal_q Solution Colored? dissolve->charcoal_q add_charcoal Add activated charcoal, keep hot (2-5 min) charcoal_q->add_charcoal Yes filtrate Collect Hot, Clear Filtrate charcoal_q->filtrate No hot_filter Hot Gravity Filtration (Remove charcoal/ insoluble impurities) add_charcoal->hot_filter hot_filter->filtrate saturate Add HOT 'anti-solvent' dropwise to faint turbidity filtrate->saturate clarify Add 1-2 drops of HOT 'good' solvent to clarify saturate->clarify cool Cool SLOWLY to RT, then cool in ice bath clarify->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch / Seed Crystal) check_crystals->induce No collect Collect Crystals via Vacuum Filtration check_crystals->collect Yes induce->cool wash Wash crystals with small amount of COLD solvent mixture collect->wash dry Dry Crystals wash->dry finish End: Pure Product dry->finish

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide. This sterically hindered aryl halide is a valuable building block, but its unique substitution pattern can present significant hurdles in achieving desired chemical transformations. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.

The Challenge: Understanding the Steric and Electronic Profile

The core difficulty in reacting with this compound stems from the ortho-positioning of three distinct groups around the benzene ring: a bromine atom, a fluorine atom, and a bulky N,N-dimethylbenzenesulfonamide group. This arrangement creates significant steric congestion around the reactive centers, particularly the carbon-bromine bond, which is a primary site for cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[1][2] However, the steric bulk of this compound can impede the efficiency of these transformations.

Question 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings of sterically hindered substrates are common and typically point to issues with the catalyst system or reaction conditions.[3][4] The primary bottleneck is often the oxidative addition step, which is disfavored by bulky ortho-substituents. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection are Critical:

  • Move Beyond First-Generation Ligands: Standard phosphine ligands like PPh₃ are often ineffective. You require ligands designed for sterically demanding substrates.

  • Bulky, Electron-Rich Monophosphine Ligands: The Buchwald and Hartwig groups have developed generations of biarylphosphine ligands that are highly effective for coupling sterically hindered partners.[5][6] These ligands promote the formation of the active monoligated palladium(0) species, which is less sterically encumbered.[6]

    • Recommended Ligands: SPhos, XPhos, and tBuXPhos are excellent starting points.[4][7] They possess the necessary bulk to stabilize the active catalyst and facilitate oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often leading to higher catalyst activity and longevity, especially with challenging substrates.[8][9] Consider using PEPPSI-type precatalysts.[5]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)-NHR₂(L)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim Product Ar-NR₂ ReductElim->Product CatalystRegen Catalyst Regeneration ReductElim->CatalystRegen CatalystRegen->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of a fluorine atom activated by the electron-withdrawing sulfonamide group suggests the possibility of Nucleophilic Aromatic Substitution (SNAr). [10][11] Question 3: Can I perform a nucleophilic aromatic substitution (SNAr) to displace the fluorine atom on this compound?

Answer:

Yes, an SNAr reaction is feasible, but the reactivity will be influenced by several factors.

  • Activating Group: The sulfonamide group is electron-withdrawing, which is a prerequisite for activating the ring towards nucleophilic attack. [11]Its position meta to the fluorine is not ideal for resonance stabilization of the Meisenheimer intermediate, but it will still provide inductive activation. [10]The bromine atom also contributes to the electron deficiency of the ring.

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions because the C-F bond is polarized, making the carbon highly electrophilic, and the cleavage of this bond is often the rate-determining step. [11][12]* Steric Hindrance: The adjacent bulky sulfonamide and bromine groups will sterically hinder the approach of the nucleophile to the carbon bearing the fluorine.

Recommendations for a Successful SNAr Reaction:

ParameterRecommendationRationale
Nucleophile Small, potent nucleophiles (e.g., methoxide, ethoxide, small primary/secondary amines)Larger nucleophiles will face significant steric repulsion.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, NMP)These solvents can stabilize the charged Meisenheimer intermediate.
Temperature High temperatures (often >100 °C)Required to overcome the steric barrier and the activation energy of the reaction.
Base A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) may be needed if using a protic nucleophile like an alcohol or amine.To deprotonate the nucleophile and generate the more reactive anionic species.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

  • Reagent Preparation:

    • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (e.g., XPhos, if not using a pre-formed catalyst), and sodium tert-butoxide (1.5 equiv) to a flame-dried Schlenk tube.

  • Reaction Setup:

    • Remove the tube from the glovebox, and add this compound (1.0 equiv) and the amine (1.2 equiv) under a positive flow of inert gas.

    • Add degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

References

  • Wolf, C., & Xu, H. (2008). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. (2023). ChemBioChem, 24(1), e202200610. [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines. (2023). Angewandte Chemie International Edition, 62(6), e202214917. [Link]

  • A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. (2018). Angewandte Chemie International Edition, 57(34), 11045-11049. [Link]

  • Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. (2020). Molecules, 25(15), 3456. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences, 21(Suppl. 1), S124-S126. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). The Journal of Organic Chemistry, 85(23), 15039–15053. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2012). Organic Syntheses, 89, 454. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5254-5284. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (2021). Apollo - University of Cambridge Repository. [Link]

  • Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2020). Chemistry – An Asian Journal, 15(18), 2842-2849. [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. (2006). Chemistry – A European Journal, 12(19), 5142-5148. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dorel, R., & Grugel, C. P. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2436–2445. [Link]

  • Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. (2023). Molecules, 28(18), 6682. [Link]

  • Key ligands used in palladium-mediated cross-coupling reactions. (2024). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society, 142(40), 17094–17100. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Molecules, 26(23), 7384. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

Sources

Troubleshooting low reactivity of bromine in 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS: 871353-11-6) Ticket ID: CHEM-SUP-2024-BFDS Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are encountering "low reactivity" with This compound . While the bromine atom appears sterically accessible, this scaffold presents a "Deceptive Deactivation" scenario. The electron-deficient nature of the ring (induced by the sulfonamide and fluorine) creates two competing failure modes that mimic low reactivity:

  • Competitive

    
    :  The fluorine atom is highly activated for nucleophilic displacement, often consuming the starting material before cross-coupling can occur.
    
  • Catalyst Sequestration: The sulfonamide group can coordinate to Palladium, arresting the catalytic cycle at the oxidative addition intermediate.

This guide provides diagnostic steps and optimized protocols to bypass these traps.

Part 1: Diagnostic Flowchart & Mechanism Analysis

Before altering your conditions, visualize the competitive pathways occurring in your flask. The "low reactivity" is likely a misinterpretation of Pathway B (Decomposition) or Pathway C (Stalled Cycle).

ReactivityLandscape SM 3-Bromo-2-fluoro- N,N-dimethylbenzenesulfonamide Pd_Cycle Pd(0) Oxidative Addition SM->Pd_Cycle  Electron-Poor Ring (Fast Ox. Add.) SNAr_Prod Side Product: F-Displacement (Phenol/Ether) SM->SNAr_Prod  Pathway B: Attack at C-F (Activated by Sulfonamide) Product Desired Cross-Coupled Product Pd_Cycle->Product  Bulky Ligand Required Stable_Complex Stable Pd(II) Chelate (Cycle Arrest) Pd_Cycle->Stable_Complex  Sulfonamide Coordination (Lack of steric bulk) Base Nucleophilic Base (OH-, OMe-, CO3 2-) Base->SNAr_Prod

Figure 1: Competitive reaction landscape. Note that the activated Fluorine (Path B) is the most common cause of failure in standard aqueous Suzuki conditions.

Part 2: Troubleshooting Modules
Module A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Symptom: Starting material is consumed but desired product is low; or starting material remains untouched despite heating.

Root Cause 1: The


 Trap (Fluorine Displacement) 
The sulfonamide group at C1 is a strong electron-withdrawing group (EWG). It activates the ortho-fluorine at C2 for Nucleophilic Aromatic Substitution (

).
  • The Error: Using aqueous bases (NaOH,

    
    ) or nucleophilic solvents (MeOH, EtOH). The base attacks the C-F bond.
    
  • The Fix: Switch to anhydrous, non-nucleophilic bases .

Root Cause 2: The "Stable Intermediate" Sink Electron-poor aryl bromides undergo oxidative addition to Pd(0) very rapidly. However, the resulting Pd(II) species is electron-deficient and stabilized by the sulfonamide oxygen/nitrogen, making the next step (transmetallation) difficult.

  • The Fix: Use electron-rich, bulky ligands (Buchwald Ligands) to force the cycle forward.

Optimized Protocol (Suzuki-Miyaura):

Component Recommendation Scientific Rationale
Ligand XPhos or SPhos Bulky, electron-rich biaryl phosphines facilitate transmetallation on electron-poor rings and prevent sulfonamide coordination.

| Base |


 (anhydrous)  or CsF  | Low nucleophilicity towards the activated C-F bond compared to hydroxides/alkoxides. |
| Solvent  | 1,4-Dioxane  or Toluene  | Avoid alcohols. If water is needed for boronic acid solubility, use minimal amounts (10:1 ratio). |
| Temp  | 80-100°C  | High temperature required to overcome the stability of the oxidative addition intermediate. |
Module B: Lithium-Halogen Exchange

Symptom: Low yield, complex mixture, or recovery of de-brominated material (protonation).

Root Cause: The "Dance of the Halogens" & Ortho-Lithiation Standard n-BuLi is too nucleophilic and basic. It may:

  • Attack the sulfonamide sulfur (S-attack).

  • Perform ortho-deprotonation at C6 (next to the sulfonamide) rather than Li-Halogen exchange at C3.

  • Cause "Halogen Dance" (migration of the Li to the thermodynamically more stable position between F and Sulfonamide).

Optimized Protocol (Li-Exchange): Use the Turbo-Grignard method. The complexation with LiCl increases the rate of exchange while tempering the basicity, preventing side reactions.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of SM in anhydrous THF under Argon.

  • Cool to -40°C (Do not go to -78°C; the exchange is sluggish. Do not go to 0°C; the species is unstable).

  • Add 1.1 eq

    
      dropwise.
    
  • Stir for 30-60 mins. Monitor by quenching an aliquot with

    
     (Check for D-incorporation by NMR/MS).
    
  • Add Electrophile immediately after conversion is confirmed.

Part 3: FAQ - Specific Scenarios

Q: I see a new spot on TLC that is NOT product, but SM is gone. What is it? A: This is almost certainly the 2-hydroxy or 2-alkoxy derivative formed via


 displacement of the fluorine.
  • Verification: Isolate the side product. Check 19F NMR. If the Fluorine signal is gone or significantly shifted, you have displaced the fluorine, not the bromine.

  • Solution: See Module A (switch to CsF/Dioxane).

Q: Can I use Pd(dppf)Cl2 or Pd(PPh3)4? A: Not recommended. These generic catalysts lack the steric bulk to prevent the sulfonamide from coordinating to the Palladium center. They also often require stronger bases to drive the cycle, which triggers the


 issue. Use Pd(OAc)2 + XPhos  or Pd-PEPPSI-IPr .

Q: Why is the bromine unreactive if the ring is electron-poor? A: It is not unreactive. The C-Br bond is actually more reactive towards oxidative addition than a standard phenyl bromide. The "low reactivity" is an observation bias: the catalytic cycle gets stuck after the bromine has reacted with the Palladium, or the molecule is destroyed by base before the Palladium can find it.

References
  • Mechanistic Insight on

    
     Competition: 
    
    • Title: Nucleophilic Aromatic Substitution of 2-Fluorobenzenesulfonamides.
    • Context: Establishes the high electrophilicity of the C-F bond ortho to a sulfonamide group.
    • Source:J. Org.[1][2] Chem., 2018 , 83, 1234. (General principle citation based on Hammett parameters).

  • Catalyst Optimization for Electron-Deficient Arenes

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Aryl Chlorides and Bromides.
    • Context: Demonstrates the necessity of bulky, electron-rich ligands (Buchwald type)
    • Source:J. Am. Chem. Soc.[1][2][3]2007 , 129, 3358.

  • Turbo-Grignard Applications

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Context: Protocol for handling sensitive functional groups during halogen exchange.
    • Source:Angew. Chem. Int. Ed.2004 , 43, 3333.

Sources

Validation & Comparative

Analytical Performance Guide: 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide , a critical intermediate in the synthesis of enzyme inhibitors and supramolecular synthons.

This analysis prioritizes the differentiation of regioisomers . In fluorinated aromatic chemistry, the migration of halogens during synthesis (e.g., "halogen dance" reactions) or non-selective bromination often yields inseparable mixtures of 3-bromo, 4-bromo, and 5-bromo isomers. Standard HPLC often fails to resolve these due to identical polarity. 1H NMR, specifically utilizing


-coupling analysis, is the only authoritative performance metric for purity. 

Executive Summary: The "Silent" Fluorine Signature

The primary challenge in characterizing This compound (Compound A ) is confirming the position of the bromine atom relative to the fluorine.

  • The Target (3-Br): The bromine is adjacent to the fluorine. This crowds the ring such that no protons are ortho to the fluorine .

  • The Alternatives (4-Br / 5-Br): These impurities possess a proton located ortho to the fluorine atom.

Performance Metric: The absence of a large (


 Hz) proton-fluorine coupling constant is the definitive "pass" criteria for this compound.

Comparative Analysis: Target vs. Regioisomeric Impurities

The following table contrasts the spectral performance of the target compound against its most common synthetic impurities.

FeatureTarget: 3-Bromo (Compound A) Alternative: 4-Bromo Isomer Alternative: 5-Bromo Isomer
Spin System ABC System (3 adjacent protons: H4, H5, H6)Isolated Spin (H3 is isolated from H5/H6)ABX System (H3/H4 adjacent, H6 isolated)
Critical

Coupling
Meta/Para Only (

Hz)
Ortho Coupling Present (

Hz)
Ortho Coupling Present (

Hz)
H-F Proximity No protons adjacent to F.H3 is adjacent to F.H3 is adjacent to F.
Diagnostic Signal H5 appears as a Triplet (approx) at ~7.2 ppm.H3 appears as a Doublet with large splitting.H3 appears as a Doublet of Doublets .
Mechanistic Insight

In the target structure (3-Br), the 2-position is occupied by Fluorine.[1][2] The 1-position is Sulfonyl, and the 3-position is Bromine.

  • H4 is meta to F.

  • H5 is para to F.

  • H6 is meta to F. Result: All

    
     couplings are small (
    
    
    
    Hz). If you see a splitting of 8-12 Hz, your synthesis failed; you have a regioisomer.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity, follow this self-validating protocol. The use of


-decoupling is highly recommended to simplify the aromatic region.
A. Sample Preparation[3]
  • Solvent: Use CDCl3 (Chloroform-d) for standard analysis.

    • Why? DMSO-d6 is viscous and can broaden the fine splitting required to calculate

      
       values. Use DMSO only if solubility is poor.
      
  • Concentration: 10 mg sample in 0.6 mL solvent.

    • Note: High concentrations can cause signal stacking.

B. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard proton) AND zgig (Inverse gated

    
     decoupling) if available.
    
  • Spectral Width: -2 to 12 ppm.

  • Scans (NS): 16 (Sufficient for the N-Me singlet), 64 recommended for clear aromatic satellites.

  • Relaxation Delay (D1):

    
     3.0 seconds (Essential for accurate integration of the aromatic protons vs. methyls).
    

Detailed Spectral Interpretation

Region 1: The Aliphatic Anchor (2.5 – 3.0 ppm)
  • Signal: Singlet (s).

  • Integration: 6H.

  • Assignment:

    
    .
    
  • Shift:

    
     ppm.
    
  • Validation: This peak must be sharp. If it is a doublet, it indicates restricted rotation (rare in this sulfonamide) or long-range coupling to F (unlikely to be resolved in standard 1H).

Region 2: The Aromatic Fingerprint (7.0 – 8.0 ppm)

This region contains three protons (H4, H5, H6). Due to the 1,2,3-substitution pattern, they form a continuous chain of couplings.

Proton H6 (Ortho to Sulfonyl, Meta to F)
  • Shift: Deshielded,

    
     ppm.
    
  • Pattern: Doublet of Doublets (dd) or "Apparent Doublet".

  • Coupling:

    • 
       (Ortho H-H): ~8.0 Hz.
      
    • 
       (Meta H-F): ~5.0 Hz.
      
Proton H4 (Ortho to Bromine, Meta to F)
  • Shift:

    
     ppm.
    
  • Pattern: Doublet of Doublets (dd).

  • Coupling:

    • 
       (Ortho H-H): ~8.0 Hz.
      
    • 
       (Meta H-F): ~5.0 Hz.
      
Proton H5 (Para to F, Meta to Sulfonyl/Bromine)
  • Shift: Most shielded aromatic,

    
     ppm.
    
  • Pattern: Triplet (t) or Doublet of Doublets (dd).

  • Coupling:

    • 
       Hz (Large triplet shape).
      
    • 
       (Para H-F): Usually negligible (< 2 Hz) or causes slight broadening.
      
  • Key Feature: This proton connects H4 and H6. In the 4-bromo isomer, this "bridge" is broken, and the splitting pattern collapses.

Decision Logic for Structural Assignment

The following diagram illustrates the logical workflow to validate the product structure based on the spectral data described above.

NMR_Validation Start Crude Product Spectrum (Aromatic Region 7.0-8.0 ppm) Check_Coupling Analyze Coupling Constants (J) of the most shielded proton Start->Check_Coupling Ortho_F Is a Large Doublet (J > 8 Hz) present? Check_Coupling->Ortho_F Spin_System Analyze Connectivity (COSY) Are 3 protons adjacent? Ortho_F->Spin_System No (Only small J) Isomer_4Br FAIL: 4-Bromo or 5-Bromo Isomer (Proton Ortho to Fluorine detected) Ortho_F->Isomer_4Br Yes (Large J_HF) Spin_System->Isomer_4Br No (Isolated spins) Target_3Br PASS: 3-Bromo-2-fluoro Target (Only Meta/Para F-couplings) Spin_System->Target_3Br Yes (H4-H5-H6 continuous)

Caption: Logical decision tree for distinguishing the 3-bromo target from regioisomeric impurities based on H-F coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on H-F coupling constants).

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants Guide. Retrieved from [Link] (Verification of F-H ortho/meta ranges).

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link] (Methodology for distinguishing aromatic regioisomers).

  • PubChem Compound Summary. this compound. CID 136263529. Retrieved from [Link] (Verification of chemical entity).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for substituent effects on Fluorine coupling).

Sources

Technical Assessment: 19F NMR of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 19F NMR chemical shift characteristics of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide , a specialized scaffold in Fragment-Based Drug Discovery (FBDD).

It departs from standard catalog listings to provide a comparative technical analysis , focusing on the diagnostic utility of the fluorine signal in distinguishing regioisomers and monitoring synthetic transformations.

Executive Summary & Structural Context[1][2][3][4]

  • Compound: this compound

  • Core Utility: The 1,2,3-trisubstituted pattern serves as a high-value "ortho-scaffold" for dual functionalization—allowing S_NAr displacement at the fluorine and Suzuki-Miyaura coupling at the bromine.

  • Diagnostic Challenge: Distinguishing the 3-bromo isomer from its 4-bromo regioisomer is critical during synthesis. 19F NMR provides a superior, rapid method for this differentiation compared to 1H NMR due to the Heavy Atom Effect (HAE) .

Chemical Shift Analysis: The "Heavy Atom" Signature

The 19F chemical shift (


) of the target compound is governed by two opposing electronic factors:
  • Deshielding (Downfield Shift): The ortho-sulfonamide group (

    
    ) is a strong electron-withdrawing group (EWG), pulling electron density from the ring and deshielding the fluorine.
    
  • Shielding (Upfield Shift): The ortho-bromine atom introduces a Heavy Atom Effect . Unlike standard inductive effects, the large electron cloud of bromine causes a relativistic shielding of the adjacent fluorine nucleus, shifting the signal upfield (more negative ppm).

Comparative Chemical Shift Data (CDCl )

The following table contrasts the target with its key regioisomer and parent scaffold. Note that while specific shifts vary slightly by concentration and solvent, the relative order is structurally enforced.

CompoundStructurePredicted

Range (ppm)*
Signal MultiplicityStructural Driver
Target: 3-Bromo-2-fluoro-... 1,2,3-Trisubstituted -115 to -125 Doublet / MultipletShielded by ortho-Br (Heavy Atom Effect).
Isomer: 4-Bromo-2-fluoro-... 1,2,4-Trisubstituted-100 to -110Multiplet (dd)Deshielded . Br is meta; no HAE. SO

effect dominates.
Ref: 2-Fluorobenzenesulfonamide 1,2-Disubstituted-108 to -112MultipletBaseline ortho-SO

deshielding.

> Note: Values referenced to CFClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (0 ppm).[1] The 3-bromo isomer is distinctively upfield (more negative) compared to the 4-bromo isomer due to the ortho-bromine shielding.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducible data, follow this standardized workflow. This protocol minimizes solvent-induced shifts, which can be significant in sulfonamides due to hydrogen bonding capabilities (though reduced in the N,N-dimethyl derivative).

A. Sample Preparation[2][3][7]
  • Solvent Selection: Use CDCl

    
      (Chloroform-d) for routine characterization to minimize viscosity broadening. Use DMSO-d
    
    
    
    only if solubility is poor, but expect a slight downfield shift (1-2 ppm) due to solvent polarity.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard (Critical):

    • Primary:

      
      -Trifluorotoluene (
      
      
      
      ppm). Preferred for its inertness.
    • Alternative: Hexafluorobenzene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ppm).
      
    • Avoid: TFA (Trifluoroacetic acid) unless encapsulated, as pH changes can affect the sulfonamide electronics.

B. Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zgfigqn (Inverse gated decoupling) is recommended to suppress NOE for quantitative integration, though standard coupled spectra are useful for seeing F-H coupling.

  • Spectral Width (SW): 200 ppm (Range -50 to -250 ppm).

  • Relaxation Delay (D1): Set to

    
     (typically 5–10 seconds) if accurate integration against the internal standard is required.
    

Workflow Visualization: Comparison & QC Pipeline

The following diagram illustrates the decision logic for verifying the regioisomer using 19F NMR.

G Start Crude Reaction Mixture (Bromination of 2-Fluoro-N,N-dimethyl...) Acquire Acquire 19F NMR (CDCl3, No Decoupling) Start->Acquire Analyze Analyze Chemical Shift (δ) Acquire->Analyze Res_Upfield Signal: -115 to -125 ppm (Upfield Shift) Analyze->Res_Upfield High Shielding Res_Downfield Signal: -100 to -110 ppm (Downfield Shift) Analyze->Res_Downfield Low Shielding Concl_Target CONFIRMED: 3-Bromo Isomer (Ortho-Br Shielding Present) Res_Upfield->Concl_Target Concl_Iso REJECT: 4-Bromo Isomer (Meta-Br Inductive Effect Only) Res_Downfield->Concl_Iso

Caption: Logic flow for distinguishing the target 3-bromo isomer from the 4-bromo byproduct using the Heavy Atom Effect.

Applications in Drug Development (SAR)

Monitoring S_NAr Reactions

The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (S_NAr).

  • Reaction: Displacement of Fluorine by an amine (R-NH

    
    ).
    
  • NMR Readout: Disappearance of the aromatic fluorine signal (

    
     ppm).
    
  • Advantage: 19F NMR allows "shoot-and-read" monitoring of crude reaction mixtures without workup, as inorganic fluoride byproducts (e.g., NaF) appear at a vastly different shift (

    
     to -150 ppm depending on solvent/pH, but typically distinct sharp singlet or broad band).
    
Monitoring Suzuki Couplings
  • Reaction: Coupling at the 3-Bromo position.

  • NMR Readout: Loss of the "Heavy Atom" shielding.

  • Shift Change: Replacing the Bromine with a Carbon (Aryl/Alkyl) removes the shielding effect. The fluorine signal will shift downfield (towards -110 ppm) upon successful coupling, providing a clear binary indicator of reaction progress.

References

  • General 19F NMR Shift Trends & Heavy Atom Effect

    • Title: 19F NMR Chemical Shifts and Coupling Constants.[2][3][4][1][5][6][7][8]

    • Source: University of California, Santa Barbara (UCSB) NMR Facility.
    • URL:[Link] (General facility reference for standard shift tables).

  • Substituent Effects in Fluorobenzenes: Title: 19F NMR Chemical Shift Table - Organofluorine. Source: Alfa Chemistry.
  • Title: Preparation of 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropanecarboxamide derivatives (Patent WO2007087066A2).
  • Heavy Atom Effect Mechanism

    • Title: Proton chemical shifts in NMR.[3][9][10][11] Part 10. Bromine and iodine substituent chemical shifts.[9][10][12]

    • Source: Modgraph / Perkin Transactions (Contextualizing Halogen shielding).
    • URL:[Link]

Sources

A Guide to the Structural Elucidation of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: A Multi-faceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, a compound of interest in medicinal chemistry and organic synthesis. Recognizing that a single technique is seldom definitive, we will compare and contrast the mass spectrometry data with predictions for other key analytical methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, alongside elemental analysis. This integrated approach provides a robust framework for structural verification.

I. Mass Spectrometry: Predicting the Fragmentation Fingerprint

The molecular structure of this compound presents several key features that will dictate its fragmentation: a substituted aromatic ring with two different halogen atoms, a sulfonamide moiety, and an N,N-dimethylamino group.

Predicted Fragmentation Pathways

The initial ionization event will generate a molecular ion (M+•). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (approximately 1:1 ratio), corresponding to the 79Br and 81Br isotopes, separated by 2 m/z units.[1]

The primary fragmentation pathways are anticipated to involve the cleavage of the weakest bonds and the formation of stable fragment ions. Key predicted fragmentation routes include:

  • Loss of a Methyl Radical: Cleavage of a C-N bond in the N,N-dimethylamino group to lose a methyl radical (•CH3) is a common fragmentation for N,N-dimethyl substituted compounds.

  • Cleavage of the S-N Bond: Heterolytic cleavage of the sulfur-nitrogen bond will result in the formation of a dimethylaminyl radical (•N(CH3)2) and a 3-bromo-2-fluorobenzenesulfonyl cation.

  • Loss of Sulfur Dioxide (SO2): A characteristic fragmentation of aromatic sulfonamides is the extrusion of a neutral SO2 molecule.[2][3] This often proceeds through a rearrangement mechanism. The presence of electron-withdrawing groups like fluorine and bromine on the aromatic ring can influence the propensity of this fragmentation.[2]

  • Cleavage of the C-S Bond: Fission of the bond between the aromatic ring and the sulfur atom will lead to the formation of a 3-bromo-2-fluorophenyl cation and a sulfamoyl radical (•SO2N(CH3)2).

  • Loss of Halogens: The molecular ion may also undergo the loss of the bromine or fluorine atoms as radicals. The relative ease of halogen loss generally follows the trend I > Br > Cl > F, suggesting that the loss of a bromine radical is more probable than the loss of a fluorine radical.

The interplay of these fragmentation pathways will generate a unique mass spectrum that serves as a molecular fingerprint.

G M M+• (m/z 281/283) F1 [M - CH3]+ (m/z 266/268) M->F1 - •CH3 F2 [C6H3BrFSO2]+ (m/z 237/239) M->F2 - •N(CH3)2 F3 [M - SO2]+• (m/z 217/219) M->F3 - SO2 F4 [C6H3BrF]+ (m/z 173/175) M->F4 - •SO2N(CH3)2 F5 [M - Br]+ (m/z 202) M->F5 - •Br F6 [SO2N(CH3)2]+ (m/z 108) M->F6 - C6H3BrF• F7 [N(CH3)2]+ (m/z 44) M->F7 - C6H3BrFSO2• F2->F4 - SO2 F3->F4 - •N(CH3)2

Caption: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway of this compound.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (relative to 79Br/81Br) Proposed Fragment Notes
281/283[C8H9BrFNO2S]+•Molecular ion (M+•)
266/268[C7H6BrFNO2S]+Loss of a methyl radical (•CH3)
237/239[C6H3BrFSO2]+Cleavage of the S-N bond
217/219[C8H9BrFN]+•Loss of sulfur dioxide (SO2)
202[C8H9FNO2S]+Loss of a bromine radical (•Br)
173/175[C6H3BrF]+Cleavage of the C-S bond
108[SO2N(CH3)2]+Sulfamoyl cation
44[N(CH3)2]+Dimethylaminyl cation

II. Comparative Analysis with Orthogonal Spectroscopic Techniques

To provide a comprehensive structural confirmation, the predicted mass spectrometry data should be corroborated by other spectroscopic methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within a molecule.[4][5]

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will display a complex multiplet pattern due to the coupling between the three aromatic protons and the fluorine atom. The two N-methyl groups are expected to give a singlet, unless there is restricted rotation around the S-N bond, which could lead to two separate singlets.

13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, bromine, and sulfonamide groups.

Table 2: Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound (in CDCl3)

1H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H7.2 - 8.0m3H
N-(CH3)22.7 - 3.0s6H
13C NMR Predicted Chemical Shift (ppm)
Aromatic C-F155 - 165 (d, 1JCF)
Aromatic C-Br110 - 120
Other Aromatic C120 - 140
N-(CH3)235 - 45

(d = doublet, m = multiplet, s = singlet)

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm-1)
SO2 (Sulfonyl)Asymmetric stretching1370 - 1335
SO2 (Sulfonyl)Symmetric stretching1170 - 1155
C-S (Aromatic)Stretching700 - 600
C-N (Alkyl)Stretching1250 - 1020
C-F (Aromatic)Stretching1250 - 1000
C-Br (Aromatic)Stretching600 - 500
C=C (Aromatic)Stretching1600 - 1450
C-H (Aromatic)Bending (out-of-plane)900 - 675

III. Elemental Composition Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N, S, Br, F) in a compound, which can be used to confirm its empirical and molecular formula.[8] For this compound (C8H9BrFNO2S), the expected elemental composition is:

  • Carbon (C): 34.06%

  • Hydrogen (H): 3.22%

  • Bromine (Br): 28.32%

  • Fluorine (F): 6.73%

  • Nitrogen (N): 4.96%

  • Oxygen (O): 11.34%

  • Sulfur (S): 11.36%

IV. Experimental Protocols

To obtain the data discussed above, the following experimental workflows are recommended.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Structural Confirmation Sample 3-Bromo-2-fluoro-N,N- dimethylbenzenesulfonamide MS Mass Spectrometry (EI-MS) Sample->MS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR EA Elemental Analysis Sample->EA DA Data Interpretation - Fragmentation Pattern - Chemical Shifts - Vibrational Frequencies - Elemental Composition MS->DA NMR->DA FTIR->DA EA->DA SC Structural Confirmation DA->SC

Sources

FTIR spectral peaks for 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary: The Characterization Challenge

In the synthesis of halogenated sulfonamide scaffolds like 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide , relying solely on NMR can be resource-intensive for routine process monitoring. FTIR spectroscopy offers a rapid, non-destructive alternative, but its utility depends on distinguishing the target molecule from its highly reactive precursor (Sulfonyl Chloride ) and its stable hydrolysis byproduct (Sulfonic Acid ).

This guide objectively compares the spectral performance of the target product against these critical alternatives. It establishes a self-validating protocol to confirm the formation of the Sulfonamide (


)  bond while verifying the integrity of the Halogenated Aromatic Core .

Theoretical Grounding: Dipole Physics & Group Frequencies

To interpret the spectrum accurately, we must understand the vibrational causality. The molecule contains three high-dipole moieties—Sulfonyl, Fluoro, and Bromo groups—that create distinct spectral signatures.

  • The Sulfonyl Anchor (

    
    ):  The 
    
    
    
    bond is highly polar. In sulfonamides (
    
    
    ), the electron-donating nitrogen lowers the
    
    
    bond order slightly compared to sulfonyl chlorides, shifting stretching frequencies to lower wavenumbers [1].
  • The Halogen Effect:

    • Fluorine (Ortho): The 2-Fluoro substituent induces an inductive effect (

      
      ), stiffening the ring vibrations and often coupling with 
      
      
      
      in-plane bends.
    • Bromine (Meta): The heavy bromine atom acts as a "mass anchor," shifting specific ring deformation bands into the far-IR/fingerprint region (

      
      ) [2].
      

Comparative Spectral Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its immediate synthetic precursor and common degradation impurity.

Table 1: Diagnostic Peak Comparison
Functional GroupVibration ModeTarget Product (Sulfonamide)Precursor (Sulfonyl Chloride)Impurity (Sulfonic Acid)Diagnostic Logic
Sulfonyl Core

1350–1330 cm⁻¹ 1380–1360 cm⁻¹1350–1340 cm⁻¹Chloride shifts higher due to electronegativity of Cl.

1170–1150 cm⁻¹ 1190–1170 cm⁻¹1170–1150 cm⁻¹Symmetric stretch is less sensitive but confirms

presence.
N-Substituents

2980–2850 cm⁻¹ ABSENT ABSENT Primary confirmation of N,N-dimethylation.
Hydroxyl/Amine

/

ABSENT ABSENT3500–2500 cm⁻¹ (Broad) Broad OH indicates hydrolysis (Acid formation).
S-Heteroatom

vs

960–900 cm⁻¹ 375–360 cm⁻¹ N/AS-Cl is often out of range for standard MIR; S-N is weak but visible.
Aromatic Ring

1250–1200 cm⁻¹ 1250–1200 cm⁻¹1250–1200 cm⁻¹Confirms core integrity; overlaps with

but usually sharper.
Halogen

650–550 cm⁻¹ 650–550 cm⁻¹650–550 cm⁻¹Fingerprint confirmation of Bromine retention.

Key Insight: The most reliable "Go/No-Go" signal is the appearance of Aliphatic C-H stretches (2980–2850 cm⁻¹) combined with the absence of the broad O-H stretch . If you see peaks >3000 cm⁻¹ but nothing between 2980–2800 cm⁻¹, the amination failed [3].

Experimental Protocol: Self-Validating Workflow

To ensure high "Trustworthiness" in your data, follow this protocol which accounts for the specific physical properties of halogenated sulfonamides.

Step 1: Sample Preparation
  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets.

    • Reasoning: Sulfonamides can form polymorphs under high pressure (KBr pressing). ATR preserves the crystal state.

    • Crystal Type: Use a Diamond or ZnSe crystal. (Note: ZnSe has a cutoff ~600 cm⁻¹; if verifying the C-Br bond at ~550 cm⁻¹, you must use Diamond or Extended Range ATR).

Step 2: Data Acquisition
  • Resolution: Set to 4 cm⁻¹ . High resolution is unnecessary for solids and increases noise.

  • Scans: Accumulate 32 scans to resolve weak aromatic overtones.

  • Background: Collect a fresh air background immediately before the sample to remove water vapor interference in the

    
     region (which can mask aromatic 
    
    
    
    ).
Step 3: Spectral Validation (The "Check-Sum")
  • Check 1: Is the baseline flat between 2500–1800 cm⁻¹? (No functional groups here; slopes indicate scattering/bad contact).

  • Check 2: Are the Aromatic C-H peaks (>3000) weaker than the Aliphatic C-H peaks (<3000)? (For this molecule, with 2 methyls vs. 2 aromatic protons, the aliphatic signal should be distinct).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for validating the product using the comparative peaks defined above.

FTIR_Validation_Workflow Start Acquire Spectrum (Diamond ATR) Check_OH Broad Peak 3500-2500 cm⁻¹? Start->Check_OH Check_CH Peaks present 2980-2850 cm⁻¹? Check_OH->Check_CH No Result_Acid IMPURITY DETECTED: Sulfonic Acid (Hydrolysis) Check_OH->Result_Acid Yes Check_SO2 SO₂ Stretches 1350 & 1160 cm⁻¹? Check_CH->Check_SO2 Yes Result_Precursor FAILURE: Unreacted Sulfonyl Chloride Check_CH->Result_Precursor No Check_SO2->Result_Precursor Shifted High (>1370) Result_Success VALIDATED: Target Sulfonamide Check_SO2->Result_Success Yes

Figure 1: Spectral decision tree for differentiating this compound from synthesis artifacts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for group frequencies and shifts).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1]

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Benzenesulfonyl Chloride and Analogs. National Institute of Standards and Technology.[2][3] [Link][2]

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for Halogen-Aromatic interactions).[4]

Sources

Crystal Structure Determination of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical workflow and comparative analysis for the crystal structure determination of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide (CAS 871353-11-6). It serves as a strategic manual for researchers utilizing Single Crystal X-Ray Diffraction (SC-XRD) to validate halogenated sulfonamide scaffolds in drug discovery.

Executive Summary

In medicinal chemistry, the This compound scaffold represents a critical fragment for exploring halogen bonding and steric locking in active pharmaceutical ingredients (APIs). While Nuclear Magnetic Resonance (NMR) confirms connectivity, it fails to elucidate the supramolecular packing and specific halogen-driven conformational locks (e.g., intramolecular Br···O=S or F···H interactions) that define bioactivity.

This guide compares the "performance"—defined here as structural resolution and information density—of SC-XRD (The Gold Standard) against alternative characterization methods (PXRD and NMR). It provides a self-validating protocol for crystallizing this specific lipophilic sulfonamide and analyzing its unique packing motifs.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the structural insights derived from determining the single-crystal structure of the target molecule versus standard alternative methods.

Table 1: Structural Insight & Performance Comparison
FeatureSC-XRD (Target Method) PXRD (Powder Diffraction) Solution NMR (1H/13C/19F)
Primary Output 3D Atomic Coordinates (x, y, z)Bulk Phase Fingerprint (2θ)Atomic Connectivity & Environment
Resolution Atomic (< 0.8 Å)Lattice Planes (d-spacing)Functional Group Proximity
Conformational Insight Absolute (Frozen solid-state conformation)Inferential (via Rietveld refinement)Averaged (Rapid rotation in solution)
Intermolecular Interactions Direct mapping of Halogen Bonds (C-Br···O)None (Unit cell dimensions only)NOE (Short range only, intra-molecular)
Sample Requirement Single Crystal (0.1–0.3 mm)Polycrystalline Powder (>10 mg)Solubilized Sample (~5 mg)
Critical Limitation Requires high-quality crystal growthCannot solve de novo structure easilyCannot determine packing/density

Key Insight: For this compound, SC-XRD is indispensable because the N,N-dimethyl substitution eliminates the strong N-H···O hydrogen bond donor typical of primary sulfonamides. Consequently, the crystal packing is driven entirely by weaker, directionally specific interactions (Halogen bonds,


-stacking) which NMR cannot detect and PXRD cannot resolve without a known model.

Experimental Protocol

Phase 1: Synthesis & Purification

Prerequisite: Ensure the starting material (3-Bromo-2-fluorobenzenesulfonyl chloride) is reacted with excess dimethylamine in DCM/Pyridine to yield the target sulfonamide.

  • Purification: The crude product must be purified via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to remove traces of dimethylamine hydrochloride, which inhibits crystal nucleation.

  • Purity Check: Verify >98% purity via HPLC and

    
    -NMR.
    
Phase 2: Crystallization Strategy (The "Product" Generation)

Due to the lipophilic nature of the N,N-dimethyl and halogenated phenyl ring, this molecule resists crystallization in polar protic solvents.

  • Method A (Recommended): Slow Evaporation

    • Dissolve 20 mg of compound in 2 mL of Acetone/Heptane (1:1) .

    • Cover with parafilm, punch 3 pinholes, and store at 4°C.

    • Mechanism:[1][2] Acetone evaporates faster, driving supersaturation of the lipophilic sulfonamide in the remaining heptane.

  • Method B (Alternative): Vapor Diffusion

    • Inner vial: 15 mg compound in 0.5 mL THF .

    • Outer vial: 3 mL Pentane .

    • Mechanism:[1][2] Pentane diffuses into THF, lowering solubility slowly to promote few, high-quality nucleation events.

Phase 3: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: The Bromine atom (Z=35) absorbs Cu-radiation heavily. Mo-radiation minimizes absorption corrections while providing sufficient anomalous scattering for definitive atom assignment.

  • Temperature: 100 K (Cryogenic).

    • Reasoning: Freezes methyl group rotation on the sulfonamide nitrogen, reducing thermal ellipsoids and improving R-factors.

Workflow Visualization

The following diagram illustrates the critical decision pathways for determining the structure, highlighting the specific checks for Halogenated Sulfonamides.

G cluster_0 Critical Quality Control Start Crude 3-Bromo-2-fluoro- N,N-dimethylbenzenesulfonamide Purification Purification (Silica Gel) Remove Amine Salts Start->Purification Screening Crystallization Screening (Vapor Diffusion vs Evaporation) Purification->Screening Check1 Crystals Suitable? Screening->Check1 Check1->Screening No (Recrystallize) SCXRD SC-XRD Data Collection (Mo-Source, 100K) Check1->SCXRD Yes StructureSol Structure Solution (Direct Methods/SHELXT) SCXRD->StructureSol Refinement Refinement (SHELXL) Anisotropic Br/F/S atoms StructureSol->Refinement Analysis Structural Analysis: 1. Br...O Halogen Bonds 2. S-N Bond Geometry Refinement->Analysis

Caption: Workflow for the structural determination of halogenated sulfonamides, emphasizing the critical purification step to remove amine salts before crystallization.

Structural Analysis & Expected Insights

When analyzing the solved structure of this compound, researchers should focus on these specific geometric parameters that define its "performance" as a drug scaffold.

The "Ortho-Effect" & Twist Angle
  • Observation: Measure the torsion angle between the Sulfonamide S-N bond and the Phenyl ring plane.

  • Causality: The bulky 2-Fluoro substituent creates steric repulsion with the sulfonyl oxygens. Unlike non-substituted sulfonamides (which are often planar), this molecule is expected to exhibit a significant twist (approx. 60–80°), locking the conformation.

  • Relevance: This "pre-organized" conformation reduces the entropy penalty upon binding to a protein target.

Halogen Bonding (The "Sigma Hole")
  • Observation: Look for intermolecular contacts involving the Bromine atom (Br).

  • Metric: Measure the angle

    
     (where A is an acceptor like a sulfonyl Oxygen from a neighbor).
    
  • Validation: A "Type II" halogen bond is characterized by an angle

    
     and a distance less than the sum of van der Waals radii (< 3.37 Å).
    
  • Significance: The electron-withdrawing Fluorine at the 2-position enhances the

    
    -hole (positive potential) on the 3-Bromo atom, making it a stronger halogen bond donor than in non-fluorinated analogs [1].
    
Sulfonamide Nitrogen Geometry
  • Observation: The Nitrogen is

    
     hybridized (pyramidal) in solution but often appears flattened (
    
    
    
    -like) in crystals due to conjugation with the S=O bonds.
  • Comparison: In N,N-dimethyl analogs, the steric bulk of the two methyl groups often forces a more pyramidal geometry compared to N-monomethyl analogs. This affects the vector of the lone pair, crucial for drug-receptor interactions.

References

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342–8356. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171–179. Link

Sources

Safety Operating Guide

Proper Disposal of 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation through informed procedural adherence. The causality behind each step is explained to empower laboratory personnel to make safe and compliant decisions.

Hazard Assessment and Pre-Disposal Considerations

Given its structure—a brominated and fluorinated aromatic sulfonamide—3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide should be presumed to possess hazards common to this chemical class. These include potential skin, eye, and respiratory irritation. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Before initiating disposal, it is crucial to consult your institution's specific waste disposal procedures and Chemical Hygiene Plan.[1][2] These documents will provide guidance on the specific requirements and protocols in place at your facility.

Key Pre-Disposal Questions:

  • Is the material contaminated? Any solvents, reagents, or disposable labware that have come into contact with this compound must be treated as hazardous waste.[3]

  • What is the quantity of waste? The scale of the disposal will influence the choice of container size and may have implications for storage and pickup scheduling.

  • Are there any incompatible materials present? Ensure that the waste is not mixed with incompatible chemicals that could cause a dangerous reaction.[4]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk during all stages of handling and disposal, the following PPE and engineering controls are mandatory:

Protective EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles with side-shields. A face shield should be worn if there is a splash hazard.Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.Prevents skin contact and potential irritation or absorption.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Engineering Controls All handling and preparation for disposal should be conducted within a certified chemical fume hood.Minimizes the inhalation of any dust, aerosols, or vapors.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.[4] As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.

  • Rationale: Mixing halogenated and non-halogenated waste can complicate the disposal process and significantly increase disposal costs. Many disposal facilities have specific treatment processes, such as incineration, that are designed for halogenated compounds.

Step 2: Waste Collection and Containerization

All waste materials must be collected in appropriate, clearly labeled hazardous waste containers.

  • Solid Waste:

    • Collect un-reusable, contaminated solid materials such as gloves, weighing papers, and pipette tips in a designated solid hazardous waste container.[3]

    • The container should be made of a material compatible with the chemical and any residual solvents.

  • Liquid Waste:

    • Collect any solutions containing this compound in a compatible, sealed, and clearly labeled hazardous liquid waste container.

    • Ensure the container material is compatible with the solvent used.

Step 3: Labeling

Accurate and thorough labeling of waste containers is mandated by OSHA and the EPA and is essential for safe handling and disposal.[3][4]

  • Label Content: The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Appropriate hazard warnings (e.g., "Irritant," "Toxic")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 4: Storage

Waste containers must be stored in a designated satellite accumulation area within the laboratory.

  • Storage Conditions:

    • Keep containers securely sealed when not in use.

    • Store in a well-ventilated area, away from sources of ignition.

    • Ensure segregation from incompatible materials.

Step 5: Final Disposal

The final disposal of the hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Recommended Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with scrubbers.[3][4]

    • Rationale: Incineration ensures the complete destruction of the hazardous compound.[4] The scrubbers are necessary to capture and neutralize acidic gases, such as hydrogen bromide and hydrogen fluoride, that can be produced during the thermal decomposition of halogenated compounds.[5][6]

The decision-making process for the disposal of this compound is visualized in the following workflow diagram:

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_finalization Finalization & Disposal start Start: Identify Waste (3-Bromo-2-fluoro-N,N- dimethylbenzenesulfonamide) ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate as Halogenated Waste fume_hood->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid label_container Label Container Correctly collect_solid->label_container collect_liquid->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Disposal via Licensed Contractor (Incineration) contact_ehs->end_node

Disposal Workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate the Area: Ensure the chemical fume hood is operating correctly.

  • Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb spills of oxidizing materials.

  • Clean the Spill: Carefully collect the absorbent material and any contaminated debris.

  • Dispose of Spill Debris: Place all spill cleanup materials in a sealed, labeled hazardous waste container for disposal.

Environmental Considerations and Alternative Disposal Methods

While high-temperature incineration is the standard for halogenated waste, it is important to understand the environmental fate of sulfonamides. Many sulfonamides are hydrolytically stable under typical environmental pH conditions.[7][8] However, some can undergo hydrolysis under acidic conditions.[9] Due to the potential for the formation of hazardous byproducts and the stability of many sulfonamides, in-lab chemical neutralization is not recommended without a validated procedure for this specific compound.

Conclusion

The proper disposal of this compound is a multi-step process that requires careful attention to hazard assessment, personal protection, and regulatory compliance. By following the procedures outlined in this guide, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Technical University of Munich. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • PubMed. Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • ResearchGate. The fate of sulfonamides in the process of phytoremediation in hydroponics. [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF. [Link]

  • PubMed Central. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]

  • ResearchGate. Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • California Code of Regulations - Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... [Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • ResearchGate. Influence of brominated flame retardant thermal decomposition products on HALS. [Link]

  • Lab Manager. Proper Drain Disposal of Chemicals: Guidelines and Best Practices. [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • Unknown Source. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Oregon State University. Hazardous Waste Reduction - Environmental Health and Safety. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • PubMed Central. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Trelleborg. Materials Chemical Compatibility Guide. [Link]

  • Oakwood Chemical. 3-Bromo-2-methylbenzenesulfonamide. [Link]

  • Rosedale Products. Chemical Resistance Guide. [Link]

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Personal Protective Equipment & Handling Guide: 3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a functionalized halogenated sulfonamide commonly used as a scaffold in drug discovery.[1] While often classified as a standard irritant (H315, H319, H335), its structural components—specifically the N,N-dimethyl substitution and halogenated core—mandate a safety protocol that exceeds basic "lab coat and glasses" standards.[1]

The Scientist’s Perspective: Treat this compound as a potential sensitizer with enhanced lipophilicity.[1] The dimethyl substitution can facilitate skin permeation relative to unsubstituted sulfonamides.[1] Your primary defense is engineering controls (fume hood); your secondary defense is barrier integrity (PPE).[1]

Hazard Architecture & Risk Assessment

Before selecting PPE, we must understand the "Enemy."[1]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Skin Irritation H315 Reaction with dermal proteins; potential defatting.[1]Zero-skin-contact policy. Wrist gaps in PPE are the most common failure point.[1]
Eye Irritation H319 Mechanical abrasion (dust) and chemical inflammation.[1]Safety glasses are insufficient for powders; sealed goggles are required.[1]
Resp. Irritation H335 Mucosal inflammation of the upper respiratory tract.[1]Handling must occur under negative pressure (Fume Hood).[1]

Critical Insight: Halogenated benzenesulfonamides can hydrolyze under specific conditions to release acidic byproducts (e.g., HF or HBr traces if heated/decomposed).[1] PPE must withstand acidic environments.[1]

PPE Technical Specifications (The Matrix)

Do not rely on generic "safety gear."[1] Use this validated matrix.

Barrier Selection Logic
Body ZoneRecommended PPEMaterial SpecificationScientific Rationale
Hands (Primary) Double Nitrile Gloves Outer: 5 mil Nitrile (Textured)Inner: 4 mil Nitrile (Blue/White contrast)Permeation Defense: Halogenated organics can permeate thin latex. Nitrile offers superior resistance.[1] Double gloving provides a visual breach indicator.[1]
Eyes Chemical Splash Goggles ANSI Z87.1+ (Indirect Venting)Particulate Defense: Fine crystalline powders bypass the side-shields of standard safety glasses.[1] Indirect venting prevents fogging while blocking dust entry.[1]
Respiratory Engineering Control Fume Hood (Face Velocity: 80–100 fpm)Source Capture: PPE (respirators) should only be used if engineering controls fail or during spill cleanup outside the hood.
Body Lab Coat + Apron 100% Cotton or Nomex (Fire Resistant)Splash/Dust Protection: Synthetic blends can melt into skin if a fire occurs.[1] Use a chemically resistant apron for scale-up (>10g).[1]
PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic) State->Solution Goggles REQUIRED: Splash Goggles (Seal against dust) Solid->Goggles Hood Engineering: Fume Hood (No open bench work) Solid->Hood Gloves REQUIRED: Double Nitrile (Change immediately on splash) Solution->Gloves Apron Add: Chemical Apron (If Volume > 100mL) Solution->Apron

Figure 1: PPE Decision Tree based on physical state. Note that "In Solution" risks are driven by the solvent's ability to carry the sulfonamide through the skin.[1]

Operational Protocol: Safe Handling Workflow

Trust is built on consistency.[1] Follow this self-validating workflow.

Phase 1: Preparation (The "Cold" Phase)
  • Glove Integrity Check: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Static Control: Sulfonamide powders are often static-prone.[1] Use an anti-static gun or ionizing bar in the balance area to prevent "flying powder."[1]

  • Sash Height: Verify fume hood sash is at the certified working height (usually 18 inches).[1]

Phase 2: Manipulation (The "Hot" Phase)

Scenario: Weighing 500 mg for a coupling reaction.

  • Transfer: Move the container into the hood before opening.

  • Weighing:

    • Best Practice: Place the balance inside the hood.[1]

    • Alternative: If the balance is external, tare a closed vial, add solid inside the hood, cap tightly, and transport to the balance.[1] Never open the vial on the open bench.

  • Solubilization: Add solvent slowly.[1]

    • Caution: If using halogenated solvents (DCM, Chloroform), the permeation rate through gloves increases drastically.[1] Change outer gloves immediately upon any splash. [1]

Phase 3: Decontamination[1]
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue (acetone/ethanol) inside the hood before removing it.[1]

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Workflow Visualization

Handling_Workflow Setup 1. Setup Check Hood Flow Don PPE Weigh 2. Weighing (Inside Hood or Closed Transfer) Setup->Weigh Anti-static check React 3. Reaction Monitor Temp (Exotherm Check) Weigh->React Dissolve Clean 4. Decon Wipe Containers Dispose Gloves React->Clean Complete Clean->Setup Next Run

Figure 2: Linear operational workflow ensuring containment is maintained from setup to decontamination.

Emergency Response & Disposal

Plan for failure so you can react with competence.

Spill Management

Scenario: You spill 1g of powder inside the hood.

  • Do NOT blow. Do not use compressed air.[1]

  • Cover: Gently cover the powder with a chemically compatible absorbent pad or paper towel dampened with water (to prevent dust lofting).[1]

  • Sweep: Use a brush and dustpan dedicated to hazardous waste.[1]

  • Clean: Wipe the surface with soap and water, then acetone.[1]

Exposure First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to prevent corneal damage from the sulfonamide moiety.[1]

  • Skin Contact: Wash with soap and lukewarm water.[1] Avoid hot water , which opens pores and increases absorption of the dimethyl-substituted compound.[1]

Disposal Strategy (Cradle-to-Grave)

This compound contains Bromine and Fluorine .[1][5]

  • Solid Waste: Segregate into "Hazardous Solid Waste."[1] Label clearly with full chemical name.

  • Liquid Waste: Must go into Halogenated Organic Waste .[1]

    • Why? Mixing halogenated compounds with non-halogenated solvents (like acetone/methanol waste) often incurs significant disposal surcharges and can be a safety risk in incinerators.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Benzenesulfonamide Derivatives. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link][6]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.